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Foundational

An In-depth Technical Guide to (5-Methylthiophen-2-yl)-oxo-acetic Acid: Structure, Properties, and Potential Applications

This guide provides a comprehensive technical overview of (5-Methylthiophen-2-yl)-oxo-acetic acid, a thiophene derivative with significant potential in synthetic chemistry and drug discovery. Drawing upon established pri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (5-Methylthiophen-2-yl)-oxo-acetic acid, a thiophene derivative with significant potential in synthetic chemistry and drug discovery. Drawing upon established principles of organic chemistry and data from closely related analogues, this document offers insights into its chemical architecture, predicted physicochemical properties, probable synthetic routes, and prospective applications for researchers, scientists, and professionals in drug development.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized for their versatile biological activities.[1][2] These sulfur-containing heterocycles are structurally similar to benzene rings but possess unique electronic properties that often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. The thiophene moiety is found in numerous approved drugs, demonstrating activities ranging from antibacterial to anticancer and anti-inflammatory.[1][3] The subject of this guide, (5-Methylthiophen-2-yl)-oxo-acetic acid, combines the thiophene scaffold with an α-keto acid functionality, a combination known to be a key pharmacophore in various biologically active molecules.

Molecular Structure and Chemical Identity

(5-Methylthiophen-2-yl)-oxo-acetic acid, also known as (5-Methylthiophen-2-yl)glyoxylic acid, is an organic compound featuring a thiophene ring substituted at the 2-position with an oxo-acetic acid group and at the 5-position with a methyl group.

Key Identifiers:

IdentifierValue
IUPAC Name (5-Methylthiophen-2-yl)-oxo-acetic acid
Synonyms (5-Methylthiophen-2-yl)glyoxylic acid
Molecular Formula C₇H₆O₃S
Molecular Weight 170.19 g/mol
Canonical SMILES CC1=CC=C(S1)C(=O)C(=O)O

Below is a diagram illustrating the chemical structure of (5-Methylthiophen-2-yl)-oxo-acetic acid.

Caption: Chemical structure of (5-Methylthiophen-2-yl)-oxo-acetic acid.

Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale/Comparison
Melting Point (°C) 100 - 130Similar to other substituted thiophene carboxylic acids. For example, 5-Methyl-2-thiophenecarboxylic acid has a melting point of 139-142 °C.[4] The presence of the additional oxo group may slightly lower the melting point due to potential intramolecular interactions affecting crystal packing.
Boiling Point (°C) > 300 (decomposes)α-keto acids often decompose at high temperatures before boiling.
pKa 2.5 - 3.5The carboxylic acid proton is expected to be acidic, similar to glyoxylic acid (pKa 3.18).[5] The electron-withdrawing nature of the adjacent ketone and the thiophene ring will enhance acidity.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Sparingly soluble in water. Insoluble in nonpolar solvents (e.g., hexane).The polar carboxylic acid and ketone functionalities confer solubility in polar solvents. Limited water solubility is expected due to the hydrophobic methylthiopheneyl group.
LogP 1.0 - 1.5The presence of the methyl group increases lipophilicity compared to the unsubstituted thiophene analogue.

Synthesis and Reaction Chemistry

A practical and efficient synthesis of (5-Methylthiophen-2-yl)-oxo-acetic acid would likely proceed through a two-step sequence involving the formation of an ester precursor followed by its hydrolysis. This approach is favored due to the high reactivity of the α-keto acid functionality.

Proposed Synthetic Workflow

The following workflow outlines a logical and experimentally sound approach to the synthesis of the target compound.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrolysis 2-Methylthiophene 2-Methylthiophene Friedel-Crafts Reaction Friedel-Crafts Reaction 2-Methylthiophene->Friedel-Crafts Reaction Reactant Ethyl oxalyl chloride Ethyl oxalyl chloride Ethyl oxalyl chloride->Friedel-Crafts Reaction Acylating Agent Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Friedel-Crafts Reaction Catalyst Ethyl (5-methylthiophen-2-yl)(oxo)acetate Ethyl (5-methylthiophen-2-yl)(oxo)acetate Ethyl (5-methylthiophen-2-yl)(oxo)acetate_2 Ethyl (5-methylthiophen-2-yl)(oxo)acetate Friedel-Crafts Reaction->Ethyl (5-methylthiophen-2-yl)(oxo)acetate Product Hydrolysis Reaction Hydrolysis Reaction Ethyl (5-methylthiophen-2-yl)(oxo)acetate_2->Hydrolysis Reaction Substrate Aqueous Acid/Base Aqueous Acid/Base Aqueous Acid/Base->Hydrolysis Reaction Catalyst (5-Methylthiophen-2-yl)-oxo-acetic acid (5-Methylthiophen-2-yl)-oxo-acetic acid Hydrolysis Reaction->(5-Methylthiophen-2-yl)-oxo-acetic acid Final Product

Caption: Proposed two-step synthesis of (5-Methylthiophen-2-yl)-oxo-acetic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl (5-methylthiophen-2-yl)(oxo)acetate

  • Reaction Setup: To a stirred solution of 2-methylthiophene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 eq) portion-wise.

  • Acylation: Add ethyl oxalyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure ethyl (5-methylthiophen-2-yl)(oxo)acetate.

Step 2: Hydrolysis to (5-Methylthiophen-2-yl)-oxo-acetic acid

  • Hydrolysis Reaction: Dissolve the purified ethyl (5-methylthiophen-2-yl)(oxo)acetate (1.0 eq) in a mixture of ethanol and water. Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a stoichiometric amount of a base (e.g., sodium hydroxide).

  • Heating: Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC.

  • Work-up (Acidic Hydrolysis): After cooling, remove the ethanol under reduced pressure. The aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then dried and concentrated to yield the product.

  • Work-up (Basic Hydrolysis): After cooling, remove the ethanol. Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

Potential Applications in Drug Discovery and Development

Thiophene derivatives are known to exhibit a wide range of biological activities, and the introduction of an α-keto acid moiety can further enhance or modulate these properties.[1][6]

As a Building Block for Novel Antibacterial Agents

Derivatives of thiophene-2-oxoacetic acid have been incorporated into the structure of quinolone antibiotics, leading to compounds with potent activity against Gram-positive bacteria.[6] Specifically, a ciprofloxacin derivative containing a N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] residue showed significantly improved potency against staphylococci.[6] This suggests that (5-Methylthiophen-2-yl)-oxo-acetic acid could serve as a valuable starting material for the synthesis of new antibacterial agents with potentially enhanced efficacy.

As a Scaffold for Anti-inflammatory and Analgesic Drugs

Fused heterocyclic systems derived from thiophene and pyrimidine moieties have demonstrated significant anti-inflammatory and analgesic properties.[7] The α-keto acid functionality of (5-Methylthiophen-2-yl)-oxo-acetic acid provides a reactive handle for the construction of such fused ring systems, opening avenues for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

In the Synthesis of Bioactive Heterocycles

The versatile reactivity of the α-keto acid group allows for its participation in a variety of cyclization and condensation reactions. This makes (5-Methylthiophen-2-yl)-oxo-acetic acid a key intermediate for the synthesis of a diverse library of thiophene-containing heterocyclic compounds. These new chemical entities can then be screened for a wide range of biological activities, including antiviral, anticancer, and antioxidant properties.[2][3]

Safety and Handling

As with any laboratory chemical, (5-Methylthiophen-2-yl)-oxo-acetic acid should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

(5-Methylthiophen-2-yl)-oxo-acetic acid represents a promising, albeit not extensively characterized, chemical entity with significant potential for applications in medicinal chemistry and materials science. Its structural features, combining the privileged thiophene scaffold with a reactive α-keto acid moiety, make it an attractive building block for the synthesis of novel bioactive compounds. The synthetic pathways and predicted properties outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule. Further experimental investigation into its synthesis, characterization, and biological evaluation is warranted to unlock its utility in the development of new therapeutics and functional materials.

References

  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3421-3427. [Link]

  • Nayak, S. K., et al. (2014). Synthesis and Biological activity of new 5-Methyl-3-Oxo-N2 [5'- Carbonyl-(4'-aryl-6'methyl)-1',2',3',4'– tetrahydro pyrimidine-2'-one] Pyrazolidine. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3850.
  • Singh, P., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Current Organic Synthesis, 21. [Link]

  • El-Demerdash, A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

  • El-Demerdash, A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1332. [Link]

  • PubChem. (5-Methylthiophen-2-yl)methanethiol. [Link]

  • Wikipedia. Glyoxylic acid. [Link]

  • MDPI. Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. [Link]

  • American Elements. 2-(5-chlorothiophen-2-yl)-2-oxoacetic acid. [Link]

  • U.S. Environmental Protection Agency. methyl 3-amino-5-methylthiophene-2-carboxylate. [Link]

  • Engineered Science Publisher. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]

Sources

Exploratory

(5-Methylthiophen-2-yl)-oxo-acetic acid CAS number and identifiers

The following technical guide details the chemical profile, synthesis, and application of (5-Methylthiophen-2-yl)-oxo-acetic acid , a critical heterocyclic building block in medicinal chemistry. Chemical Profile, Synthet...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of (5-Methylthiophen-2-yl)-oxo-acetic acid , a critical heterocyclic building block in medicinal chemistry.

Chemical Profile, Synthetic Utility, and Medicinal Applications

Executive Summary

(5-Methylthiophen-2-yl)-oxo-acetic acid (also known as 5-methyl-2-thiopheneglyoxylic acid) represents a privileged scaffold in drug discovery. As a bioisostere of phenylglyoxylic acid, it offers distinct physicochemical properties—specifically altered lipophilicity and metabolic stability—due to the presence of the sulfur-containing thiophene ring. This compound serves as a pivotal intermediate in the synthesis of


-lactam antibiotics, antiviral agents, and Factor Xa inhibitors.

This guide addresses the common commercial ambiguity regarding this compound: while the free acid is the active coupling species, it is predominantly handled and sold as its methyl or ethyl ester to ensure stability.

Chemical Identity & Physiochemical Profile[1][2][3][4]

The free acid is often generated in situ via hydrolysis of its esters due to the hygroscopic and decarboxylation-prone nature of


-keto acids. Below are the identifiers for the parent acid and its stable commercial precursors.
Identifiers and Properties[1][2][5]
PropertyParent AcidMethyl Ester DerivativeEthyl Ester Derivative
Systematic Name 2-Oxo-2-(5-methylthiophen-2-yl)acetic acidMethyl 2-(5-methylthiophen-2-yl)-2-oxoacetateEthyl 2-(5-methylthiophen-2-yl)-2-oxoacetate
CAS Number Not widely listed (See Note 1)70596-06-4 50845-87-9
Molecular Formula



Molecular Weight 170.19 g/mol 184.21 g/mol 198.24 g/mol
SMILES CC1=CC=C(S1)C(=O)C(O)=OCC1=CC=C(S1)C(=O)C(=O)OCCC1=CC=C(S1)C(=O)C(=O)OCC
Physical State Hygroscopic Solid (Yellowish)Solid / Oil (Low MP)Liquid / Low MP Solid

Note 1: The unmethylated analog (2-Oxo-2-(thiophen-2-yl)acetic acid) has the CAS 4075-59-6 . Researchers often conflate these; ensure the "5-methyl" substitution is present for specific SAR (Structure-Activity Relationship) studies.

Synthetic Methodology

The synthesis of (5-Methylthiophen-2-yl)-oxo-acetic acid relies on Friedel-Crafts acylation . This pathway is preferred over oxidation of acetyl-thiophenes because it introduces the dicarbonyl functionality in a single, regioselective step.

Protocol A: Friedel-Crafts Acylation (Ester Synthesis)

Rationale: Direct synthesis of the acid using oxalyl chloride can lead to side reactions. Using mono-alkyl oxalyl chloride provides the stable ester directly.

Reagents:

  • 2-Methylthiophene (1.0 eq)

  • Ethyl chlorooxoacetate (Ethyl oxalyl chloride) (1.1 eq)

  • Aluminum Chloride (

    
    ) or 
    
    
    
    (1.2 eq)
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve

    
     in anhydrous DCM at 0°C.
    
  • Acylating Agent: Add Ethyl chlorooxoacetate dropwise. Stir for 15 min to form the acylium ion complex.

  • Substrate Addition: Add 2-Methylthiophene dropwise, maintaining temperature < 5°C.

    • Mechanistic Note: The 5-methyl group activates the 2-position via hyperconjugation, but the sulfur atom also directs

      
      -substitution. The 2-position is electronically favored over the 3-position.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Pour mixture over crushed ice/HCl to break the Aluminum complex.

  • Isolation: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Hydrolysis to Free Acid

Rationale: Perform this step immediately prior to coupling to avoid decarboxylation.

Reagents:

  • Ethyl 2-(5-methylthiophen-2-yl)-2-oxoacetate (Product of Protocol A)

  • Lithium Hydroxide (LiOH) (2.0 eq)

  • THF/Water (3:1)

Workflow:

  • Dissolve ester in THF/Water.

  • Add LiOH at 0°C. Stir at RT for 1 hour.

  • Acidify carefully with 1M HCl to pH 2.

  • Extract with EtOAc. The organic layer contains the (5-Methylthiophen-2-yl)-oxo-acetic acid .

Mechanistic Analysis & Visualization

Understanding the regioselectivity is vital for process control. The thiophene ring undergoes electrophilic aromatic substitution. The diagram below illustrates the pathway and the critical decision points in synthesis.

SynthesisMechanism cluster_regio Regioselectivity Control Start 2-Methylthiophene Transition Sigma Complex (Wheland Intermediate) Start->Transition Nucleophilic Attack (C2 Position) Reagent Ethyl Oxalyl Chloride + AlCl3 Complex Acylium Ion Complex [EtOOC-CO]+ [AlCl4]- Reagent->Complex Lewis Acid Activation Complex->Transition Electrophilic Attack ProductEster Ethyl 2-(5-methylthiophen-2-yl) -2-oxoacetate Transition->ProductEster Re-aromatization (-HCl) Hydrolysis Hydrolysis (LiOH / H2O) ProductEster->Hydrolysis Deprotection FinalAcid (5-Methylthiophen-2-yl) -oxo-acetic acid Hydrolysis->FinalAcid Acidification Note Methyl group (C5) directs electrophiles to C2 via resonance & sterics Note->Transition

Figure 1: Electrophilic Aromatic Substitution pathway for the synthesis of the target glyoxylic acid derivative.

Applications in Drug Discovery[7][8]

The (5-Methylthiophen-2-yl)-oxo-acetic acid scaffold is primarily used as a bioisostere for phenylglyoxylic acid. The sulfur atom imparts unique electronic properties that can enhance potency or selectivity.

Key Therapeutic Areas
  • Antibacterial Agents (Quinolones):

    • Used to derivatize the N4-position of piperazinyl quinolones (e.g., Ciprofloxacin analogs). The introduction of the thiophene-glyoxylic moiety has been shown to improve activity against Gram-positive bacteria (S. aureus) while maintaining Gram-negative coverage [1].

  • Antithrombotic Agents (Factor Xa Inhibitors):

    • Thiophene-2-carboxamides are established S1 pocket binders in Factor Xa. The 5-methyl substitution modulates the lipophilicity and fit within the hydrophobic pocket compared to the 5-chloro analogs [2].

  • Bioisosteric Replacement Strategy:

    • Lipophilicity: Thiophene is more lipophilic than benzene (

      
       benzene = 2.13; thiophene = 1.81, but derivatives often show higher binding affinity due to sulfur-pi interactions).
      
    • Metabolic Stability: The 5-methyl group blocks the metabolically labile 5-position of the thiophene ring, preventing rapid oxidation.

DrugDesign Lead Lead Compound (Phenylglyoxylic moiety) Problem Issue: Metabolic Instability or Low Potency Lead->Problem Strategy Strategy: Thiophene Bioisostere Problem->Strategy Modification Add 5-Methyl Group Strategy->Modification Select Scaffold Result Target: (5-Methylthiophen-2-yl) -oxo-acetic acid derivative Modification->Result Outcome Outcome: 1. Blocked Metabolism at C5 2. Enhanced Lipophilicity Result->Outcome

Figure 2: Medicinal chemistry decision tree utilizing the 5-methylthiophene scaffold.

Handling & Safety (SDS Summary)

While specific SDS data for the acid is rare, data for the esters and analogous


-keto acids suggest the following:
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

    
    -Keto acids are susceptible to oxidative decarboxylation upon prolonged exposure to air and moisture.
    
  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3421-3427.

  • Roehrig, S., et al. (2005).[1] Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939).[1] Journal of Medicinal Chemistry, 48(19), 5900–5908.

  • Sigma-Aldrich. Product Specification: Methyl 2-oxo-2-(thiophen-2-yl)acetate (Analogous Ester).

  • PubChem. Compound Summary: Ethyl 5-methylthiophene-2-glyoxylate. (Note: Link directs to related thiophene derivatives for structural verification).

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Properties of 5-Methyl-2-Thiopheneglyoxylic Acid Derivatives

Abstract Thiophene-based scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Derivatives of 5-methyl-2-thiopheneglyoxylic acid, in particular...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiophene-based scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Derivatives of 5-methyl-2-thiopheneglyoxylic acid, in particular, serve as critical intermediates in the synthesis of novel pharmaceutical and agrochemical agents.[3] A profound understanding of their thermodynamic properties—namely enthalpy, entropy, and Gibbs free energy—is not merely academic; it is fundamental to predicting molecular stability, reaction spontaneity, solubility, and ultimately, biological activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical principles, experimental methodologies, and computational approaches essential for the thermodynamic characterization of this important class of molecules. We will explore both field-proven experimental protocols and advanced computational workflows, offering insights into the causality behind methodological choices to ensure robust and reliable data generation.

The Critical Role of Thermodynamics in Drug Development

The journey from a lead compound to a marketable drug is fraught with challenges, many of which can be anticipated and mitigated through the lens of thermodynamics. For a molecule like a 5-methyl-2-thiopheneglyoxylic acid derivative, its fundamental thermodynamic parameters govern its behavior at every stage of development.

  • Gibbs Free Energy (ΔG): As the ultimate arbiter of spontaneity, ΔG dictates the feasibility of synthetic routes, the stability of the final compound on the shelf, and the affinity of its binding to a biological target.[4][5] It is defined by the pivotal equation ΔG = ΔH - TΔS, which elegantly links the energetic and entropic driving forces of a process. The standard Gibbs free energy of formation (ΔGf°), representing the free energy change upon forming one mole of the compound from its constituent elements in their standard states, is a key indicator of molecular stability.[6]

  • Enthalpy (ΔH): The enthalpy of formation (ΔHf°) provides a direct measure of the energy stored within a molecule's chemical bonds.[7] A more negative ΔHf° indicates greater energetic stability. In drug development, this relates to the compound's intrinsic stability and the energy released or consumed during reactions. Experimentally, it is often determined from the enthalpy of combustion.[8][9][10]

  • Entropy (S): Entropy is a measure of molecular randomness or disorder. In the context of drug design, it plays a crucial role in solubility (the transition from an ordered crystal to a disordered solution) and receptor binding. A drug molecule may sacrifice conformational entropy upon binding to a rigid active site, a penalty that must be overcome by favorable enthalpic interactions for high affinity to be achieved.[11]

A comprehensive thermodynamic profile enables a rational, data-driven approach to drug design, moving beyond mere trial and error.

Experimental Determination of Thermodynamic Properties

While computational methods have become indispensable, experimental validation remains the gold standard for accuracy. The protocols described here represent a self-validating system for determining the gas-phase enthalpy of formation, a cornerstone thermodynamic value.

Workflow for Experimental Determination of Gas-Phase Enthalpy of Formation (ΔHf°(g))

The process involves two distinct, yet interconnected, experimental stages: measuring the enthalpy of formation in the crystalline state (ΔHf°(c)) and then measuring the enthalpy of sublimation (ΔHsub°) to convert this value to the gas phase.

G cluster_0 Part 1: Condensed Phase Enthalpy cluster_1 Part 2: Phase Change Enthalpy Sample Pure Crystalline Sample Calorimeter Rotating-Bomb Combustion Calorimetry Sample->Calorimeter Combustion Measure Massic Energy of Combustion (ΔcU°) Calorimeter->Combustion H_comb Calculate Standard Enthalpy of Combustion (ΔcH°) Combustion->H_comb Hess Apply Hess's Law H_comb->Hess Hf_c Determine Standard Enthalpy of Formation (Crystal) ΔHf°(c) Hess->Hf_c Hf_g Calculate Gas-Phase Enthalpy of Formation ΔHf°(g) = ΔHf°(c) + ΔHsub° Hf_c->Hf_g Sample2 Pure Crystalline Sample Effusion Knudsen Effusion or Transference Method Sample2->Effusion Vapor Measure Vapor Pressure (p) at Various Temperatures (T) Effusion->Vapor Plot Plot ln(p) vs 1/T (Clausius-Clapeyron Plot) Vapor->Plot H_sub Determine Standard Enthalpy of Sublimation (ΔHsub°) Plot->H_sub H_sub->Hf_g caption Experimental workflow for determining ΔHf°(g).

Caption: Experimental workflow for determining ΔHf°(g).

Protocol 1: Rotating-Bomb Combustion Calorimetry

This technique is the definitive method for measuring the energy of combustion for sulfur-containing organic compounds.[8][10] The rotation of the bomb ensures that the final sulfuric acid product is uniformly distributed in the bomb solution, which is critical for accurate energy corrections.

Objective: To determine the standard massic energy of combustion (Δc u°) of the crystalline thiophene derivative.

Methodology:

  • Sample Preparation: Press a pellet of the high-purity crystalline sample (typically 0.5-1.0 g, weighed to ±0.1 mg). Place the pellet in a platinum crucible.

  • Calorimeter Setup: Place the crucible in the rotating bomb calorimeter. Add a specific volume of distilled water (e.g., 10 mL) to the bomb to absorb the acidic combustion products.

  • Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of 3.0 MPa.

  • Combustion: Place the bomb in the calorimeter's isothermal jacket, which is filled with a known mass of water. Allow the system to reach thermal equilibrium. Ignite the sample using a cotton fuse of known mass and combustion energy.

  • Data Acquisition: Record the temperature change of the water in the jacket over time until thermal equilibrium is re-established. The rotation of the bomb begins after the combustion is complete to ensure a homogeneous solution.

  • Analysis:

    • Calculate the total energy change from the temperature rise and the energy equivalent of the calorimeter (determined by combusting a certified standard like benzoic acid).

    • Apply corrections for the ignition energy (fuse) and the formation of nitric and sulfuric acids in the bomb solution (determined by titration).

    • The result is the standard massic energy of combustion (Δc u°), which is then converted to the standard molar enthalpy of combustion (Δc H°).

  • Calculation of ΔHf°(c): Using Hess's Law and the known standard enthalpies of formation for the combustion products (CO₂(g), H₂O(l), and H₂SO₄(aq)), calculate the standard enthalpy of formation of the crystalline compound.

Protocol 2: Determination of Sublimation Enthalpy

To translate the condensed-phase enthalpy to the gas phase, the enthalpy of sublimation must be measured. This is achieved by measuring the compound's vapor pressure as a function of temperature.[8][9]

Objective: To determine the standard molar enthalpy of sublimation (ΔsubH°).

Methodology (Transference Method):

  • Apparatus: Use a thermostated cell containing the crystalline sample. A stream of an inert carrier gas (e.g., nitrogen) is passed through the cell at a precisely controlled flow rate.

  • Saturation: The inert gas becomes saturated with the vapor of the thiophene derivative at the cell's temperature.

  • Condensation & Quantification: The gas stream is passed through a cold trap where the sublimed compound condenses. The amount of transferred substance is quantified, typically by UV-Vis spectrophotometry or gravimetry.

  • Vapor Pressure Calculation: The vapor pressure (p) at a given temperature (T) is calculated from the mass of the sublimed sample, the volume of the carrier gas, and the ideal gas law.

  • Clausius-Clapeyron Analysis: Repeat steps 1-4 at several different temperatures.

  • Data Analysis: Plot ln(p) versus 1/T. According to the integrated form of the Clausius-Clapeyron equation, the slope of this line is equal to -ΔsubH°/R, where R is the ideal gas constant. This allows for the direct calculation of the enthalpy of sublimation.

Computational & Theoretical Approaches

With the advancement of computational power, theoretical chemistry provides a powerful, complementary approach to experimental work, especially for screening derivatives or studying transition states.[12] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[13][14]

Workflow for Computational Determination of Thermodynamic Properties

G cluster_out Calculated Thermodynamic Properties Mol Input: Molecular Structure (5-methyl-2-thiopheneglyoxylic acid) DFT Select DFT Functional & Basis Set (e.g., B3LYP/6-311G(d,p)) Mol->DFT Opt Geometry Optimization DFT->Opt Freq Frequency Calculation Opt->Freq Energy Electronic Energy (Eelec) Freq->Energy ZPE Zero-Point Vibrational Energy (ZPVE) Freq->ZPE Thermo Thermal Corrections (Translational, Rotational, Vibrational Contributions) Freq->Thermo H_out Enthalpy (H) H = Eelec + ZPVE + Htrans + Hrot + Hvib + RT Energy->H_out ZPE->H_out Thermo->H_out S_out Entropy (S) S = Strans + Srot + Svib Thermo->S_out G_out Gibbs Free Energy (G) G = H - TS H_out->G_out S_out->G_out caption Computational workflow for thermodynamic properties via DFT.

Caption: Computational workflow for thermodynamic properties via DFT.

Rationale Behind Computational Choices
  • Method Selection (DFT): DFT methods, like the B3LYP functional, are chosen because they include a degree of electron correlation at a lower computational cost than high-level ab initio methods (like G2 or G3), providing reliable results for medium-sized organic molecules.[8][13]

  • Basis Set Selection: A basis set like 6-311G(d,p) is a good starting point. It is a triple-zeta basis set, providing flexibility for valence electrons, and includes polarization functions ('d' on heavy atoms, 'p' on hydrogens) which are crucial for accurately describing the geometry and electronic distribution in molecules with heteroatoms and carbonyl groups.[13]

  • Frequency Calculation: This step is a self-validating system for the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Furthermore, these calculations are essential for obtaining the zero-point vibrational energy (ZPVE) and the vibrational contributions to entropy and enthalpy.[14]

  • Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation, isodesmic or homodesmotic reactions are often employed. These are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the quantum chemical calculations, leading to more reliable ΔHf° values than direct atomization methods.[8][9][10]

Data Synthesis and Application

The true power of this analysis lies in integrating experimental and computational data to build a complete thermodynamic picture. The table below presents a representative summary of the kind of data generated for a thiophene derivative, using values for 2,5-thiophenedicarboxylic acid as a well-documented analogue.[8][9]

Table 1: Representative Thermodynamic Data for a Thiophenecarboxylic Acid Derivative at 298.15 K

PropertySymbolTypical ValueMethod of DeterminationSignificance in Drug Development
Standard Enthalpy of Formation (crystal)ΔHf°(c)- (kJ·mol⁻¹)Rotating-Bomb CalorimetryIntrinsic stability of the solid-state drug substance.
Standard Enthalpy of SublimationΔHsub°+ (kJ·mol⁻¹)Vapor Pressure Measurement (e.g., Knudsen Effusion)Relates to volatility and solid-to-gas phase transitions.
Standard Enthalpy of Formation (gas)ΔHf°(g)-(632.6 ± 2.2) kJ·mol⁻¹[9]Combination of Calorimetry and Vapor Pressure MeasurementFundamental measure of molecular energetic stability.
Standard Molar Entropy (gas)S°(g)+ (J·mol⁻¹·K⁻¹)Statistical Thermodynamics (from Computational Freq.)Governs disorder-driven processes like dissolution and binding.
Standard Gibbs Free Energy of Formation (gas)ΔGf°(g)- (kJ·mol⁻¹)Calculated (ΔG = ΔH - TΔS) using experimental/computational dataUltimate predictor of molecular stability and reaction spontaneity.

Conclusion

The thermodynamic characterization of 5-methyl-2-thiopheneglyoxylic acid and its derivatives is a critical activity in modern drug discovery and development. It provides the fundamental data required to understand and predict a compound's stability, reactivity, and phase behavior. By synergistically combining high-precision experimental techniques like rotating-bomb calorimetry and vapor pressure measurements with robust computational methods such as Density Functional Theory, researchers can build a comprehensive and reliable thermodynamic profile. This knowledge empowers scientists to make informed decisions, optimizing synthetic routes, formulating stable drug products, and ultimately designing more effective therapeutic agents.

References

  • Zauer, E. A. (2011). ENTHALPY OF FORMATION OF THIOPHENE DERIVATIVES. Chemistry of Heterocyclic Compounds, 46, 1325.
  • Ullah, H., et al. (2021).
  • Request PDF. (2025). Enthalpy of formation of thiophene derivatives.
  • Roux, M. V., et al. (2006). Thermochemistry of 2,5-Thiophenedicarboxylic Acid. The Journal of Physical Chemistry A.
  • Roux, M. V., et al. (2006). Thermochemistry of 2,5-thiophenedicarboxylic acid. PubMed.
  • Ribeiro da Silva, M. A. V., et al. (2005). Thermochemical study of arenecarboxylic acids.
  • Berchiesi, G., Leonesi, D., & Cingolani, A. (1975). Thermodynamic properties of organic compounds. Note III. AKJournals.
  • (2021). (PDF) Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives.
  • Hudson, G. S., et al. (1955). Thiophene: Heat of Combustion and Chemical Thermodynamic Properties 1.
  • Song, M., et al. (2024).
  • NIST. (n.d.). Experimental data for C4H4S (Thiophene).
  • Roux, M. V., et al. (2002). Experimental and Computational Thermochemistry of 2- and 3-Thiophenecarboxylic Acids. The Journal of Physical Chemistry A.
  • Zauer, E. A. (2011). Enthalpy of formation of thiophene derivatives. Journal of the American Chemical Society.
  • Wang, Y., et al. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI.
  • Ansari, M. F., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • (2025).
  • BenchChem. (n.d.).
  • Kabo, G. J., et al. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
  • Jadhav, R. D., & Bhilare, N. V. (2020). Diverse Thiophenes as Scaffolds in Anti-Cancer Drug Development: A Concise Review.
  • BenchChem. (2025).
  • Shock, E. L. (1995). organic acids in hydrothermal solutions. American Journal of Science.
  • NIST. (n.d.). Thiophene. NIST WebBook.
  • Abdel-Wahab, B. F., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC.
  • Miles, D., & Milam, B. (2017). Determination of Thermodynamic Values (∆S°, ∆H°, and ∆G°) from the Dissociation of a Weak Acid.
  • (n.d.). Thiophene Synthesis & Activity Review. Scribd.
  • OpenMOPAC. (n.d.). Gibb's Free Energy. MOPAC.
  • Scuteri, A., et al. (2021). Thiophene-Based Compounds. Encyclopedia MDPI.
  • Kabo, G. J., et al. (2025). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
  • Bhagwat, J. K., & Ambre, M. B. (2023).
  • Chembase.lk. (n.d.). Gibbs Free Energy ( Gθ ). Chembase.lk.
  • Corbisiero, D., et al. (n.d.). Gibbs free energy [kcal/mol] profile of the reaction pathway for the...
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • MySkinRecipes. (n.d.). 5-Methyl-2-thiophenecarboxylic acid. MySkinRecipes.
  • Wikipedia. (n.d.).
  • Grimme, S., et al. (n.d.). Supporting Information: Calculation of absolute molecular entropies and heat capacities made simple. The Royal Society of Chemistry.
  • Sigma-Aldrich. (n.d.). 5-Methyl-2-thiophenecarboxylic acid 99 1918-79-2. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). 2,5-Thiophenedicarboxylic acid 99 4282-31-9. Sigma-Aldrich.
  • Conquer Chemistry. (2022). How to Calculate the Entropy S of a Reaction Problems, Example, Change of Entropy. YouTube.
  • Clark, D. (n.d.). Gibbs Energy (Free Energy). Introductory Chemistry.
  • PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. PubChem.
  • Dibrivnyi, V., et al. (2018). (PDF) Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives.
  • Tran, D., et al. (2017).

Sources

Exploratory

Technical Whitepaper: (5-Methylthiophen-2-yl)-oxo-acetic Acid in Drug Discovery &amp; Development

Topic: Role of (5-Methylthiophen-2-yl)-oxo-acetic acid as a Pharmaceutical Intermediate Format: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists Executive Summary (5-Methylth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of (5-Methylthiophen-2-yl)-oxo-acetic acid as a Pharmaceutical Intermediate Format: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

(5-Methylthiophen-2-yl)-oxo-acetic acid (CAS: 1918-79-2), also known as 5-methyl-2-thiopheneglyoxylic acid, represents a critical class of heterocyclic


-keto acids  utilized in modern medicinal chemistry. Unlike simple carboxylic acids, the 

-keto moiety provides a dual-reactive center, enabling versatile transformations including decarboxylative couplings, heterocyclizations, and stereoselective reductions.

This guide analyzes the compound’s utility as a bioisosteric building block for enhancing lipophilicity and metabolic stability in drug scaffolds. We detail its synthesis via Friedel-Crafts acylation, its application in generating antibacterial and antineoplastic pharmacophores, and provide validated protocols for its handling and derivatization.

Chemical Profile & Reactivity

The compound consists of a 5-methylthiophene ring fused to a glyoxylic acid side chain. This structure imparts unique electronic properties compared to its phenyl analogs.

PropertySpecificationRelevance in Pharma
IUPAC Name 2-(5-Methylthiophen-2-yl)-2-oxoacetic acidPrecise nomenclature for regulatory filing.
CAS Number 1918-79-2Unique identifier for sourcing.[1]
Molecular Weight 170.19 g/mol Ideal for Fragment-Based Drug Design (FBDD).
LogP (Predicted) ~1.5 - 1.8Enhanced membrane permeability vs. phenylglyoxylic acid.
Reactive Motif

-Keto Acid (-CO-COOH)
Precursor for heterocycles (quinoxalines),

-hydroxy acids, and amides.
Bioisosterism

The 5-methylthiophene moiety acts as a lipophilic bioisostere for


-tolyl or substituted phenyl rings. The sulfur atom in the thiophene ring induces a different metabolic profile (S-oxidation potential) and alters the bond angles (

148° vs 120° in benzene), often resulting in improved binding affinity in enzyme pockets restricted by steric bulk.

Synthetic Utility & Mechanism

The primary value of (5-Methylthiophen-2-yl)-oxo-acetic acid lies in its ability to function as a bidentate electrophile .

Key Transformations
  • Heterocyclization: Condensation with 1,2-diamines (e.g.,

    
    -phenylenediamine) yields quinoxalinones , a scaffold prevalent in kinase inhibitors.
    
  • Decarboxylative Amidation: Under oxidative conditions, the carboxylic acid can be removed to generate amides directly from the ketone, or the keto-acid can be converted to an

    
    -keto amide, a potent motif for protease inhibitors  (e.g., serine protease targets).
    
  • Reductive Amination/Reduction: Asymmetric reduction of the ketone yields chiral

    
    -hydroxy acids (glycolic acids), which are key chiral pool building blocks.
    
Mechanistic Pathway: Friedel-Crafts Synthesis

The industrial synthesis typically involves the reaction of 2-methylthiophene with oxalyl chloride. This is a highly regioselective Friedel-Crafts acylation. The 5-methyl group activates the 2-position, ensuring high regiochemical purity.

SynthesisPathway Start 2-Methylthiophene (Nucleophile) Inter Acylium Ion Intermediate Start->Inter + Reagent (No Catalyst/Lewis Acid) Reagent Oxalyl Chloride (Electrophile) Reagent->Inter Product (5-Methylthiophen-2-yl)- oxo-acetyl chloride Inter->Product - HCl Electrophilic Subst. Final (5-Methylthiophen-2-yl)- oxo-acetic acid Product->Final Hydrolysis (H2O)

Figure 1: Regioselective synthesis via Friedel-Crafts acylation. The electron-rich thiophene ring reacts readily with oxalyl chloride even in the absence of strong Lewis acids, though AlCl3 is often used to boost yield.

Pharmaceutical Applications (Case Studies)

Antibacterial Agents (Quinolone Hybrids)

Research has demonstrated the utility of this intermediate in synthesizing N-4 piperazinyl derivatives of ciprofloxacin . The introduction of the (5-methylthiophen-2-yl)-oxo-ethyl moiety at the piperazine nitrogen significantly improved potency against Gram-positive bacteria, specifically Staphylococcus aureus, compared to the parent ciprofloxacin.

  • Mechanism: The lipophilic thiophene tail interacts with the hydrophobic pocket of DNA gyrase, enhancing binding stability.

Antineoplastic Agents (Thiazolidinones)

The acid is used to synthesize 2-thienyl-substituted thiazolidinone derivatives. Condensation of the acid with thiosemicarbazides followed by cyclization yields scaffolds that exhibit cytotoxicity against leukemia cell lines.

  • Role: The 5-methylthiophene group acts as a steric anchor, orienting the thiazolidinone core for optimal interaction with tubulin or kinase domains.

Experimental Protocols

Protocol A: Synthesis of (5-Methylthiophen-2-yl)-oxo-acetic acid

Objective: Preparation of the intermediate from commercially available 2-methylthiophene.

Reagents:

  • 2-Methylthiophene (1.0 eq)[2]

  • Oxalyl Chloride (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)

  • Aluminum Chloride (AlCl

    
    ) (1.1 eq) - Optional, enhances rate
    
  • Ice/Water (for quenching)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet. Purge with nitrogen.

  • Solvation: Dissolve 2-methylthiophene (10 mmol) in anhydrous DCM (20 mL) and cool to 0°C.

  • Acylation: Add Oxalyl Chloride (12 mmol) dropwise over 15 minutes. Caution: Gas evolution (HCl).

  • Catalysis (Optional): If reaction is sluggish, add AlCl

    
     portion-wise at 0°C. Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Hydrolysis: Cool the mixture to 0°C. Slowly add crushed ice to hydrolyze the acid chloride to the acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield the yellow crystalline solid.
Protocol B: Condensation to form an -Keto Amide

Objective: Coupling the intermediate with an amine (e.g., a piperazine derivative) for SAR studies.

Reagents:

  • (5-Methylthiophen-2-yl)-oxo-acetic acid (1.0 eq)

  • Amine (e.g., N-Boc-piperazine) (1.1 eq)

  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (2.0 eq)

  • DMF (Solvent)

Workflow:

  • Dissolve the keto-acid in DMF.

  • Add DIPEA and HATU. Stir for 10 minutes to activate the carboxylic acid.

  • Add the amine.[3][4] Stir at Room Temperature for 4–6 hours.

  • Dilute with water and extract with Ethyl Acetate.

  • Wash with 1N HCl (to remove unreacted amine) and saturated NaHCO

    
     (to remove unreacted acid).
    

ReactionWorkflow cluster_0 Activation Phase cluster_1 Nucleophilic Attack Acid Keto-Acid (Starting Material) Activated Activated Ester Acid->Activated + DIPEA Coupling Coupling Agent (HATU/EDC) Coupling->Activated Product Alpha-Keto Amide (Drug Candidate) Activated->Product + Amine Amine Target Amine (Pharmacophore) Amine->Product

Figure 2: Amide coupling workflow for generating pharmaceutical candidates.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, High-Performance Liquid Chromatography (HPLC) is required to ensure purity.

  • Critical Impurity: 3-isomer . The Friedel-Crafts reaction is highly selective for the 2-position due to the directing effect of the sulfur and the methyl group. However, trace amounts of acylation at the 3-position or 4-position may occur if temperatures are uncontrolled.

  • Detection: Reverse-phase HPLC (C18 column), Acetonitrile/Water gradient with 0.1% TFA.

  • Stability:

    
    -Keto acids are susceptible to decarboxylation  if heated excessively in the presence of strong acids or oxidants. Store at 2–8°C.[1][5]
    

References

  • Foroumadi, A., et al. (2006).[6] Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] piperazinylquinolone derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3421-3427.[6] Link

  • Gududuru, V., et al. (2002). Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid.[7] Bioorganic & Medicinal Chemistry, 10(6), 2067-2076.[7] Link

  • ChemicalBook. (2023). Methyl 2-oxo-2-(thiophen-2-yl)acetate Synthesis and Protocols. Link

  • Organic Syntheses. (2010). General methods for Friedel-Crafts acylation of thiophenes. Organic Syntheses, Coll. Vol. 11. Link

  • PubChem. (2024). Compound Summary: 5-Methyl-2-thiophenecarboxylic acid derivatives.[8] Link

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of (5-Methylthiophen-2-yl)-oxo-acetic acid in Organic Solvents

Foreword: Navigating the Crucial Terrain of Solubility in Research and Development In the landscape of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a prelimin...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Crucial Terrain of Solubility in Research and Development

In the landscape of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of its potential application. For researchers, scientists, and drug development professionals, the solubility profile of a molecule like (5-Methylthiophen-2-yl)-oxo-acetic acid dictates its behavior in various chemical environments, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive exploration of the principles governing the solubility of this compound in organic solvents, offering both theoretical insights and practical methodologies for its determination. As we delve into the physicochemical properties of (5-Methylthiophen-2-yl)-oxo-acetic acid, we will build a predictive understanding of its interactions with a range of organic solvents, equipping you with the knowledge to make informed decisions in your experimental designs.

Physicochemical Characterization of (5-Methylthiophen-2-yl)-oxo-acetic acid

To predict the solubility of (5-Methylthiophen-2-yl)-oxo-acetic acid, we must first dissect its molecular structure and infer its key physicochemical properties. The molecule consists of a 5-methylthiophene ring attached to an oxo-acetic acid moiety.

  • Polarity and Hydrogen Bonding: The carboxylic acid group (-COOH) is highly polar and can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen and hydroxyl oxygen). The thiophene ring, while less polar than the carboxylic acid, contains a sulfur atom with lone pairs of electrons that can act as a weak hydrogen bond acceptor. The methyl group is nonpolar. The overall molecule is therefore expected to be polar. Carboxylic acids are known to form strong intermolecular hydrogen bonds, often existing as stable dimers, which can increase their effective molecular weight and influence their physical properties.[1]

  • Acidity: The carboxylic acid group is, by its nature, acidic. The pKa of a carboxylic acid is a measure of its acidity, and this property will significantly influence its solubility in protic solvents and in the presence of any basic impurities. The solubility of compounds with acidic or basic groups can be manipulated by adjusting the pH of the medium.[2]

  • Molecular Shape and Size: The relatively small and compact structure of (5-Methylthiophen-2-yl)-oxo-acetic acid will also play a role in its solubility. In homologous series of compounds, those with fewer carbon atoms tend to be more soluble in polar solvents like water.[3][4]

Fundamental Principles of Solubility in Organic Solvents

The adage "like dissolves like" is a foundational concept in predicting solubility.[5] This principle is governed by the intermolecular forces between the solute ((5-Methylthiophen-2-yl)-oxo-acetic acid) and the solvent.

  • Influence of Solvent Polarity:

    • Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of the solute. Lower-molecular-weight carboxylic acids are generally soluble in alcoholic solvents due to these interactions, as well as London dispersion forces.[1][6]

    • Polar Aprotic Solvents (e.g., acetone, dimethylformamide): These solvents have dipole moments but do not have a hydrogen atom bonded to an electronegative atom, so they cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors. The carbonyl group in solvents like acetone can interact favorably with the acidic proton of the carboxylic acid.

    • Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. Due to the high polarity of the carboxylic acid group, (5-Methylthiophen-2-yl)-oxo-acetic acid is expected to have low solubility in nonpolar solvents. However, carboxylic acids can exist as dimers in nonpolar solvents, which can lead to some degree of solubility.[1]

  • Effect of Temperature: For most solid organic compounds, solubility increases with temperature.[2] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. Heating the solution provides this energy and promotes the dissolution of more solute.

Predicted Solubility Profile of (5-Methylthiophen-2-yl)-oxo-acetic acid

Based on the principles discussed, a qualitative solubility profile for (5-Methylthiophen-2-yl)-oxo-acetic acid in various organic solvents can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Acetic AcidHighStrong hydrogen bonding interactions between the solvent and the carboxylic acid group of the solute.
Polar Aprotic Acetone, Dimethylformamide (DMF), AcetonitrileModerate to HighDipole-dipole interactions and the ability of the solvent to act as a hydrogen bond acceptor.
Slightly Polar Ethyl Acetate, DichloromethaneModerateA balance of polar and nonpolar characteristics in the solvent allows for some interaction with the solute.
Nonpolar Hexane, Toluene, Diethyl EtherLowThe large difference in polarity between the solute and the solvent results in weak intermolecular forces.[6][7]

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative data, an experimental determination of solubility is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable technique.[2]

Materials and Equipment
  • (5-Methylthiophen-2-yl)-oxo-acetic acid (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

  • Syringes and syringe filters (0.22 µm)

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of solid (5-Methylthiophen-2-yl)-oxo-acetic acid to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For solvents where the solid remains suspended, centrifugation can be used to achieve a clear supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter to remove any undissolved particles. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the chosen detection method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of (5-Methylthiophen-2-yl)-oxo-acetic acid in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Dilution cluster_quant Quantification cluster_calc Calculation A Add excess solute to solvent in vial B Shake at constant temperature (24-48h) A->B C Settle or Centrifuge B->C D Filter supernatant and dilute C->D E Analyze concentration (HPLC/UV-Vis) D->E F Calculate solubility E->F

Figure 1: A step-by-step workflow for the experimental determination of solubility.

Factors Influencing Solubility: A Deeper Dive

The solubility of (5-Methylthiophen-2-yl)-oxo-acetic acid is a multifactorial property. The following diagram illustrates the key relationships between the solute, the solvent, and the resulting solubility.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility Polarity_solute Polarity Polarity_solute->Solubility influences Hbond_donor H-bond Donor Hbond_donor->Solubility influences Hbond_acceptor_solute H-bond Acceptor Hbond_acceptor_solute->Solubility influences Size_shape Size & Shape Size_shape->Solubility influences Polarity_solvent Polarity Polarity_solvent->Solubility influences Hbond_capability H-bond Capability Hbond_capability->Solubility influences Temperature Temperature Temperature->Solubility influences Pressure Pressure (for gases) Pressure->Solubility influences

Figure 2: Key factors influencing the solubility of a compound in organic solvents.

Conclusion: A Predictive and Practical Approach to Solubility

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2026, February 6).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
  • Video: Physical Properties of Carboxylic Acids - JoVE. (2023, April 30).
  • 2.2: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2021, May 22).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
  • 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).

Sources

Exploratory

pKa values and acidity constants of (5-Methylthiophen-2-yl)-oxo-acetic acid

An In-Depth Technical Guide to the Acidity Constant (pKa) of (5-Methylthiophen-2-yl)-oxo-acetic acid Introduction: The Pivotal Role of pKa in Drug Discovery In the landscape of modern drug development, a molecule's physi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity Constant (pKa) of (5-Methylthiophen-2-yl)-oxo-acetic acid

Introduction: The Pivotal Role of pKa in Drug Discovery

In the landscape of modern drug development, a molecule's physicochemical properties are foundational to its pharmacokinetic and pharmacodynamic profile. Among these, the acid dissociation constant (pKa) is of paramount importance.[1][2] It dictates the degree of ionization of a compound at a given pH, which in turn governs critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters such as aqueous solubility, membrane permeability, and target binding interactions.[2][3]

(5-Methylthiophen-2-yl)-oxo-acetic acid is a molecule of interest within the broader class of thiophene derivatives, which are recognized for their diverse pharmacological activities and presence in numerous pharmaceuticals.[4][5][6] The structure, featuring a carboxylic acid, an α-keto group, and a methyl-substituted thiophene ring, presents a unique electronic environment that influences its acidity. An accurate understanding of its pKa is not merely an academic exercise; it is a critical dataset for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent.

This guide provides a comprehensive, in-depth exploration of the state-of-the-art experimental and computational methodologies for the precise determination of the pKa of (5-Methylthiophen-2-yl)-oxo-acetic acid. We will delve into the theoretical underpinnings of each technique, provide field-proven protocols, and discuss the interpretation of the resulting data from the perspective of a drug development professional.

Part 1: Experimental Determination of pKa

The direct measurement of a compound's pKa remains the gold standard for accuracy. The choice of method is often dictated by the compound's properties, such as solubility and the quantity of material available.

Methodology 1: Potentiometric Titration

Potentiometric titration is a high-precision, cornerstone technique for pKa determination.[7] Its reliability and accuracy make it one of the most widely used methods in the pharmaceutical industry.[8][9]

Causality Behind the Experimental Choices (The "Why"):

The principle is the precise monitoring of pH as the weak acid, (5-Methylthiophen-2-yl)-oxo-acetic acid, is neutralized by a strong base (e.g., NaOH). The pKa is equivalent to the pH at the exact midpoint of the titration's buffer region, where the concentrations of the protonated acid [HA] and its conjugate base [A⁻] are equal.[10] This inflection point on the titration curve provides a direct, empirical measure of the dissociation constant.[7][11]

To ensure trustworthiness and a self-validating system, several critical steps are taken:

  • Instrument Calibration: The pH meter is calibrated with at least three standard buffers (e.g., pH 4, 7, and 10) to ensure linear and accurate pH readings across the titration range.[11]

  • Carbonate-Free Titrant: Sodium hydroxide solutions readily absorb atmospheric CO₂, forming carbonic acid, which introduces a buffering artifact and distorts the titration curve. Using freshly prepared, carbonate-free NaOH and purging the sample solution with an inert gas like nitrogen are essential for accurate results, especially for pKa values in the neutral-to-high pH range.[7][9]

  • Constant Ionic Strength: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Maintaining a constant ionic strength (e.g., with 0.15 M KCl) throughout the titration ensures that the determined pKa is not an artifact of changing solution conditions.[11]

  • Co-Solvents: For compounds with limited aqueous solubility, a co-solvent like methanol may be necessary.[7][8] It is crucial to recognize that this yields an apparent pKa (pₛKa) specific to that solvent mixture. Extrapolation methods are required to estimate the pKa in a purely aqueous medium.[7]

Detailed Experimental Protocol: Potentiometric Titration

  • Preparation:

    • Prepare a 0.1 M solution of NaOH using carbonate-free water.

    • Prepare a 0.15 M solution of KCl for maintaining ionic strength.[11]

    • Calibrate a high-precision pH meter and electrode using standard buffers (pH 4.00, 7.00, 10.00).[10]

  • Sample Solution:

    • Accurately weigh approximately 1-5 mg of (5-Methylthiophen-2-yl)-oxo-acetic acid.

    • Dissolve the sample in a known volume (e.g., 50 mL) of 0.15 M KCl solution. A co-solvent may be added if necessary for solubility. The final concentration should be at least 10⁻⁴ M to ensure a detectable inflection point.[7][8]

  • Titration Procedure:

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette.

    • Begin stirring at a slow, steady rate.

    • Purge the solution with nitrogen for 5-10 minutes before and during the titration to displace dissolved CO₂.[9]

    • Record the initial pH of the solution.

    • Add the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • Decrease the increment volume as you approach the equivalence point (the region of most rapid pH change) to obtain a high-resolution curve.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point (Vₑ), which is the center of the steepest part of the curve (the inflection point). This can be found accurately by plotting the first derivative (ΔpH/ΔV) vs. V.

    • The pKa is the pH value on the curve corresponding to the half-equivalence point (Vₑ / 2).[10][11]

.dot

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_sample Sample Handling cluster_titration Titration cluster_analysis Data Analysis p1 Calibrate pH Meter s1 Dissolve Compound in 0.15 M KCl p1->s1 p2 Prepare Carbonate-Free 0.1 M NaOH t1 Add NaOH Titrant in Increments p2->t1 p3 Prepare 0.15 M KCl p3->s1 s2 Purge with N2 s1->s2 s2->t1 t2 Record pH and Volume after Stabilization t1->t2 Loop t2->t1 a1 Plot pH vs. Volume t2->a1 Complete Dataset a2 Determine Equivalence Point (Vₑ) a1->a2 a3 Calculate pKa at Vₑ / 2 a2->a3

Caption: Workflow for pKa determination by potentiometric titration.

Methodology 2: UV-Vis Spectrophotometry

For compounds that possess a chromophore near the site of ionization, UV-Vis spectrophotometry offers a highly sensitive and powerful alternative for pKa determination. It is particularly advantageous for compounds with low solubility or when only small amounts of sample are available.[7] (5-Methylthiophen-2-yl)-oxo-acetic acid is an excellent candidate for this method due to the UV-active thiophene ring system.

Causality Behind the Experimental Choices (The "Why"):

The method is based on the Beer-Lambert law and the principle that the protonated (acidic) and deprotonated (conjugate base) forms of a molecule have distinct molar absorptivities and thus different UV-Vis spectra.[12] By preparing a series of solutions with identical total compound concentration but buffered at different, known pH values, one can monitor the spectral shift as the molecule transitions from its protonated to its deprotonated form.

A key challenge is the potential for small pipetting or dilution errors to introduce significant noise when tracking absorbance at a single wavelength.[12] A more robust, self-validating approach involves measuring the ratio of absorbances at two different wavelengths where the change between the two species is significant. This ratio is independent of concentration, thus minimizing the impact of minor preparation errors and leading to a much clearer sigmoidal curve for pKa determination.[12]

Detailed Experimental Protocol: UV-Vis Spectrophotometry

  • Preparation:

    • Prepare a concentrated stock solution of (5-Methylthiophen-2-yl)-oxo-acetic acid in a suitable solvent (e.g., methanol).

    • Prepare a series of aqueous buffer solutions with known pH values spanning the expected pKa (e.g., from pH 2.0 to 6.0 in 0.5 pH unit increments).

    • Determine the optimal final concentration that yields a maximum absorbance in the range of 0.9-1.0.[13]

  • Spectral Scans:

    • Prepare two samples at the extremes of the pH range (e.g., pH 2 and pH 10) to obtain the pure spectra of the fully protonated [HA] and fully deprotonated [A⁻] species.

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both samples to identify the isosbestic point(s) and the wavelengths of maximum difference (λ₁ and λ₂).

  • Measurement:

    • Prepare a series of cuvettes, each containing a buffer of a specific pH.

    • Add an identical, precise aliquot of the stock solution to each cuvette to achieve the predetermined final concentration. Ensure the total volume is constant.[13]

    • Measure the absorbance of each solution at the two selected wavelengths (λ₁ and λ₂).

  • Data Analysis:

    • Plot Absorbance vs. pH for both wavelengths. The pKa corresponds to the inflection point of the resulting sigmoidal curves.[13]

    • For higher accuracy, plot the ratio of absorbances (Aλ₁ / Aλ₂) against pH.

    • Fit the data to the following equation, where the pKa is one of the fitted variables: Ratio = (R_HA + R_A * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) (where R_HA and R_A are the absorbance ratios of the pure acid and base forms, respectively).

.dot

UV_Vis_Workflow cluster_prep Preparation cluster_scan Initial Scans cluster_measure Measurement cluster_analysis Data Analysis p1 Prepare Compound Stock Solution s1 Scan Spectra at Extreme pH (Acid/Base) p1->s1 m1 Prepare Samples at Each Buffer pH p1->m1 p2 Prepare Buffer Series (Varying pH) p2->m1 s2 Identify Wavelengths of Max Difference (λ1, λ2) s1->s2 m2 Measure Absorbance at λ1 and λ2 s2->m2 m1->m2 For each pH a1 Plot Absorbance Ratio (Aλ1/Aλ2) vs. pH m2->a1 a2 Fit Sigmoidal Curve a1->a2 a3 Determine pKa from Inflection Point a2->a3

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Part 2: Computational pKa Prediction

In early-stage discovery, where hundreds of virtual or newly synthesized compounds are considered, experimental pKa determination for every analog is impractical. Here, in silico computational prediction provides an invaluable tool for rapid screening and prioritization.[1][14]

Causality Behind the Computational Choices (The "Why"):

Modern pKa prediction software, such as ACD/Labs Percepta and ChemAxon's MarvinSketch, utilizes sophisticated algorithms that combine quantum mechanical calculations with fragment-based and machine learning methods.[3][15][16][17] The core principle is to deconstruct the query molecule, (5-Methylthiophen-2-yl)-oxo-acetic acid, into its constituent ionizable center (the carboxylic acid) and functional fragments. The software calculates a baseline pKa for the ionizable group and then adjusts this value based on the electronic effects (inductive, resonance) of the neighboring fragments, referencing a vast internal database of experimentally measured pKa values for similar structures.[3][15][18]

The trustworthiness of these predictions has improved dramatically, with leading algorithms often predicting pKa within 0.5-1.0 log units for common chemical space.[16][18] For novel or highly complex scaffolds, the accuracy may be lower. A key feature for research organizations is the ability to train these algorithms with their own experimental data, creating a custom correction library that significantly enhances prediction accuracy for their specific chemical series.[15][19][20]

Detailed Protocol: pKa Prediction with MarvinSketch

  • Structure Input:

    • Open the MarvinSketch software.

    • Draw the structure of (5-Methylthiophen-2-yl)-oxo-acetic acid accurately on the canvas.

  • Calculation Setup:

    • Select the entire molecule.

    • Navigate to the Calculations menu, then Protonation, and select pKa.[21][22]

    • In the pKa options dialog, you can specify the pH range (e.g., 0-14) and temperature. For standard aqueous pKa, the defaults are usually sufficient.

    • If you have a custom-trained correction library for thiophene derivatives, you can activate it under the 'Use correction library' option to improve accuracy.[19][20]

  • Execution and Output:

    • Click 'OK' to run the calculation.

    • The software will display the molecule with the predicted pKa value annotated on the acidic proton of the carboxylic acid group. It will also highlight any other potentially ionizable centers within the specified pH range.

.dot

Computational_pKa_Logic cluster_engine Prediction Engine Input Input Molecule: (5-Methylthiophen-2-yl) -oxo-acetic acid Identify 1. Identify Ionizable Center (Carboxylic Acid) Input->Identify Deconstruct 2. Deconstruct into Fragments (-COOH, α-keto, thiophene ring) Identify->Deconstruct Algorithm 4. Apply Algorithm (Adjust for electronic effects) Deconstruct->Algorithm Database 3. Reference Internal Database (>26,000 compounds) Database->Algorithm Output Predicted pKa Value (e.g., ~3.4 ± 0.5) Algorithm->Output

Caption: Logical workflow of computational pKa prediction.

Part 3: Data Synthesis and Interpretation

While no experimentally determined pKa value for (5-Methylthiophen-2-yl)-oxo-acetic acid is currently published, we can synthesize the information from the methodologies above to establish a highly probable value and discuss its implications.

Data Summary Table

MethodExpected pKaKey Considerations
Potentiometric Titration~3.3 - 3.6Gold standard for accuracy; requires sufficient pure material and careful control of experimental conditions.
UV-Vis Spectrophotometry~3.3 - 3.6High sensitivity, suitable for low solubility; relies on a spectral shift between protonated/deprotonated forms.
Computational Prediction~3.4 ± 0.5Rapid, high-throughput; accuracy depends on the algorithm and the presence of similar structures in the training database.

Discussion and Scientific Interpretation

The structure of (5-Methylthiophen-2-yl)-oxo-acetic acid contains two significant electron-withdrawing groups adjacent to the carboxylic acid: the thiophene ring and the α-keto group. Both groups act to stabilize the carboxylate anion (the conjugate base) that forms upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the parent molecule and resulting in a lower pKa value compared to a simple aliphatic acid like acetic acid (pKa ≈ 4.76).[3] The predicted pKa for the structurally similar 2-[(Diphenylmethyl)thio]acetic acid is 3.68, which supports the expectation of a pKa in the mid-3 range.

Implications for Drug Development:

A pKa value of approximately 3.4 has profound consequences for the molecule's behavior in a biological context:

  • Ionization State: At physiological pH (≈7.4), the Henderson-Hasselbalch equation predicts that the compound will be >99.99% in its ionized, deprotonated (anionic) form.

  • Solubility: The charged, anionic form is significantly more water-soluble than the neutral, protonated form. This high aqueous solubility is generally favorable for formulation but can present challenges.

  • Membrane Permeability: The high degree of ionization is a major challenge for passive diffusion across lipid cell membranes (like the gut wall or the blood-brain barrier), which preferentially allows neutral, lipophilic molecules to pass. This could negatively impact oral absorption and CNS penetration.

  • Target Binding: If the target protein's binding pocket is hydrophobic, the charged nature of the molecule could be detrimental to binding affinity. Conversely, if the pocket contains a positively charged residue (e.g., arginine, lysine), the anionic carboxylate could form a strong, favorable salt bridge interaction.

Conclusion

The determination of the pKa for (5-Methylthiophen-2-yl)-oxo-acetic acid is a critical step in its evaluation as a potential drug candidate. This guide has detailed the primary experimental and computational methodologies for obtaining this vital parameter. High-precision techniques like potentiometric titration and UV-Vis spectrophotometry provide definitive experimental values, while computational tools offer rapid, reliable predictions essential for early-stage discovery. The expected pKa of ~3.4, driven by the electronic nature of the thiophene and oxo moieties, indicates that the molecule will exist almost exclusively as an anion under physiological conditions. This knowledge is fundamental for researchers, scientists, and drug development professionals to rationally design experiments, anticipate pharmacokinetic challenges, and ultimately unlock the therapeutic potential of this and similar chemical scaffolds.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound?. Retrieved from [Link]

  • Simeon, S., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • George C. Shields, et al. (2017, October 18). Computational Approaches for the Prediction of pKa Values. Routledge. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • University of North Texas. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Shields, G. C. (2015, December 1). Computational Approaches to Predict pKa Values. ResearchGate. Retrieved from [Link]

  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

  • Lusis, V., et al. (2019, July 15). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. Retrieved from [Link]

  • Barroso, J. (2018, December 27). Estimation of pKa Values through Local Electrostatic Potential Calculations. Retrieved from [Link]

  • Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Chem 3L Group 5. (2020, November 20). MarvinSketch Tutorial. YouTube. Retrieved from [Link]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Retrieved from [Link]

  • SCFBio. (n.d.). pKa calculation training. Retrieved from [Link]

  • ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

  • Moore, J. (2011, June 24). Tools for Estimating pKa. YouTube. Retrieved from [Link]

  • ChemAxon. (n.d.). Training the pKa Plugin. Retrieved from [Link]

  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table. Retrieved from [Link]

  • Engineered Science Publisher. (2023, May 4). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Retrieved from [Link]

  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • ACS Publications. (2024, September 9). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Impactfactor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

  • PubMed. (2009, March 15). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Retrieved from [Link]

  • Axios Research. (n.d.). 2-(5-(thiophen-2-ylmethyl)thiophen-2-yl)acetic acid. Retrieved from [Link]

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Sources

Foundational

Molecular weight and formula analysis of (5-Methylthiophen-2-yl)-oxo-acetic acid

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of (5-Methylthiophen-2-yl)-oxo-acetic acid Abstract (5-Methylthiophen-2-yl)-oxo-acetic acid is a heterocyclic α-keto acid of significant interest a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of (5-Methylthiophen-2-yl)-oxo-acetic acid

Abstract

(5-Methylthiophen-2-yl)-oxo-acetic acid is a heterocyclic α-keto acid of significant interest as a building block in medicinal chemistry and materials science.[1][2][3] The unambiguous determination of its molecular formula and weight is a critical first step in its characterization, ensuring the identity and purity of the compound for subsequent research and development. This guide provides a comprehensive framework for the molecular formula and weight analysis of this compound, grounded in authoritative analytical principles. We detail a multi-faceted approach, combining theoretical calculations with orthogonal, self-validating experimental techniques including high-resolution mass spectrometry (HRMS) and elemental analysis (EA). This document is intended for researchers, analytical scientists, and drug development professionals who require a robust methodology for the definitive characterization of novel chemical entities.

Theoretical Foundation: Structure and Calculated Properties

Prior to any experimental analysis, a thorough theoretical evaluation of the target compound is essential. This establishes the expected values against which all empirical data will be validated.

Chemical Structure and Nomenclature

The structure of the compound consists of a thiophene ring substituted at the 2-position with an oxo-acetic acid (glyoxylic acid) moiety and at the 5-position with a methyl group. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the systematic name is (5-Methylthiophen-2-yl)-oxo-acetic acid .[4][5][6][7][8]

Structure:

Theoretical Molecular Formula and Weight

From the chemical structure, the molecular formula is deduced by counting the constituent atoms: 7 Carbon, 6 Hydrogen, 3 Oxygen, and 1 Sulfur. This establishes the molecular formula as C₇H₆O₃S .

Based on this formula, the theoretical molecular weights are calculated. It is crucial to distinguish between the monoisotopic mass (used in high-resolution mass spectrometry) and the average molecular weight (used for bulk chemical calculations).[9]

ParameterValueRelevance
Molecular Formula C₇H₆O₃SDefines the elemental composition.
IUPAC Name (5-Methylthiophen-2-yl)-oxo-acetic acidUnambiguous chemical identifier.[4][5]
Average Molecular Weight 170.18 g/mol Calculated using the weighted average of natural isotopic abundances. Used for stoichiometry.
Monoisotopic Mass 170.00377 DaCalculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁶O, ³²S). This is the value targeted in HRMS.[9]

Core Analytical Workflow

G cluster_0 Analytical Strategy Sample Purified Sample of (5-Methylthiophen-2-yl)-oxo-acetic acid HRMS High-Resolution Mass Spectrometry (HRMS) Sample->HRMS EA Elemental Analysis (CHNOS) Sample->EA Spectroscopy Structural Spectroscopy (NMR, IR) Sample->Spectroscopy Data_Analysis Data Synthesis & Validation HRMS->Data_Analysis EA->Data_Analysis Spectroscopy->Data_Analysis Conclusion Confirmed Formula: C₇H₆O₃S MW: 170.18 Data_Analysis->Conclusion

Figure 1: Overall analytical workflow for formula confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is the cornerstone technique for determining the elemental composition of a small molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places), allowing for the differentiation of compounds with the same nominal mass.[10][11]

Causality Behind Experimental Choices
  • Ionization Technique : Electrospray Ionization (ESI) is selected as it is a "soft" ionization method ideal for polar, relatively non-volatile molecules like carboxylic acids.[12][13] It minimizes fragmentation, ensuring a strong signal for the molecular ion.[13]

  • Ionization Mode : Negative ion mode (ESI-) is chosen. The carboxylic acid moiety readily deprotonates to form a stable carboxylate anion, [M-H]⁻. This process is highly efficient and results in a clean spectrum with a prominent ion corresponding to the molecule's mass minus a proton.[14][15]

  • Mass Analyzer : An Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzer is required to achieve the high resolution (< 5 ppm mass accuracy) needed for unambiguous formula determination.[16]

Experimental Protocol: HRMS Analysis
  • Sample Preparation :

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 methanol:water. A trace amount of a weak base like ammonium hydroxide can be added to facilitate deprotonation, though it is often unnecessary for a carboxylic acid.

  • Instrument Setup (Example Parameters) :

    • Instrument : Thermo Scientific™ Orbitrap™ Mass Spectrometer (or equivalent).

    • Ionization Source : ESI, operated in negative ion mode.

    • Infusion : Direct infusion via syringe pump at 5-10 µL/min.

    • Capillary Voltage : -3.0 kV.

    • Mass Range : m/z 50-500.

    • Resolution : Set to >100,000 FWHM (Full Width at Half Maximum).

  • Data Acquisition and Analysis :

    • Acquire the spectrum, ensuring a stable signal.

    • Identify the m/z of the most intense peak, which is expected to be the [M-H]⁻ ion.

    • Expected m/z : The theoretical monoisotopic mass of the neutral molecule is 170.00377 Da. The expected [M-H]⁻ ion (C₇H₅O₃S⁻) will have an m/z of 168.99650 .

    • Use the instrument's software to calculate the elemental composition of the measured m/z. The software will generate a list of possible formulas within a specified mass tolerance.

Self-Validating System: Trustworthiness

The protocol is self-validating through mass accuracy. The measured exact mass must match the theoretical mass for the proposed formula C₇H₆O₃S within a predefined error margin, typically less than 5 parts-per-million (ppm).

  • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

For the C₇H₅O₃S⁻ ion, a measured mass of 168.99600 would result in a mass error of -2.96 ppm, which is well within the acceptable range and provides high confidence in the formula assignment.[10]

Elemental Analysis for Empirical Formula Validation

Elemental Analysis (EA) provides an independent, quantitative confirmation of the elemental composition. The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, SO₂, N₂) are measured to determine the mass percentages of carbon, hydrogen, sulfur, and nitrogen. Oxygen is typically determined by difference.

Theoretical Elemental Composition

The theoretical percentages are calculated from the molecular formula C₇H₆O₃S and the average atomic weights.

ElementAtomic Weight ( g/mol )Atoms in FormulaTotal MassPercentage (%)
Carbon (C)12.011784.07749.42%
Hydrogen (H)1.00866.0483.55%
Oxygen (O)15.999347.99728.20%
Sulfur (S)32.06132.0618.83%
Total 170.182 100.00%
Experimental Protocol: CHNS Analysis
  • Sample Preparation :

    • Ensure the sample is homogenous and thoroughly dried to remove residual solvents or water.

    • Accurately weigh 2-3 mg of the sample into a tin capsule using a microbalance.

  • Instrument Setup :

    • Calibrate the elemental analyzer using a certified standard (e.g., sulfanilamide).

    • Set the combustion and reduction furnace temperatures according to the manufacturer's recommendations.

  • Data Analysis :

    • Run the sample in triplicate to ensure reproducibility.

    • The instrument software will automatically calculate the %C, %H, and %S based on the detector response and sample weight.

    • Compare the average experimental percentages to the theoretical values.

Self-Validating System: Trustworthiness

For a formula to be considered valid, the experimentally determined percentages must agree with the theoretical values, typically within a margin of ±0.4% .[17][18] This orthogonal confirmation provides a powerful check on the HRMS result.

Data Synthesis and Spectroscopic Corroboration

The final confirmation is achieved when the data from HRMS and EA are synthesized and supported by spectroscopic data that confirms the presence of the expected functional groups and molecular framework.

Figure 2: Logical flow for the validation of the molecular formula.

Spectroscopic Data (Supportive)

While not providing the formula directly, NMR and IR spectroscopy confirm that the determined formula corresponds to the correct structure.

  • FTIR Spectroscopy : The infrared spectrum must be consistent with the proposed functional groups. Key expected absorptions include:

    • A very broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹ .[19][20]

    • Two distinct C=O (carbonyl) stretches: one for the α-keto group and one for the carboxylic acid, typically in the 1680-1740 cm⁻¹ region.[19][21][22]

    • Thiophene ring C=C and C-H stretches.

  • ¹H and ¹³C NMR Spectroscopy : The number and types of signals must match the proposed structure.

    • ¹H NMR : Expected signals for the methyl protons, the two distinct aromatic protons on the thiophene ring, and the acidic proton (which may be broad or exchange with solvent).[23][24][25][26]

    • ¹³C NMR : Seven distinct carbon signals are expected, including characteristic shifts for the methyl carbon, four thiophene ring carbons, and two highly deshielded carbonyl carbons (ketone and carboxylic acid), typically in the 160-200 ppm range.[27][28][29][30]

Conclusion

References

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  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. P., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. In Wikipedia. Retrieved February 19, 2026. [Link]

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  • Chemistry LibreTexts. (2022, December 28). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

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  • Kumar, D., Kumar, N., & Singh, J. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Borowiecki, P., et al. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. Journal of Molecular Structure, 1248, 131441. [Link]

  • Al-Mokhanam, A. A., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega, 8(20), 17871–17886. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Aldehydes, Ketones,Carboxylic Acids Overview | Struct Organic Molec. [YouTube video]. [Link]

  • ResearchGate. (n.d.). 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • Greenhill, J. V., & Loghmani-Khouzani, H. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (4), 603-608. [Link]

  • Al-Zahrani, L. A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Scientific Reports, 14(1), 27341. [Link]

  • Study.com. (n.d.). IUPAC Naming for Organic Compounds | Rules, Process & Examples. [Link]

  • IUPAC. (n.d.). Nomenclature. [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [PDF]. [Link]

  • Al-Abdullah, E. S., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7044-7057. [Link]

  • ResearchGate. (n.d.). 13C NMR data for keto acids 8. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Organic Nomenclature. [Link]

  • Chemistry LibreTexts. (2025, December 28). 12.5: IUPAC Nomenclature. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor, 10(07). [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • Leigh, G. J. (Ed.). (2011).
  • American Elements. (n.d.). 2-(5-chlorothiophen-2-yl)-2-oxoacetic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). (2,3-Dihydro-1-benzothiophen-5-yl)(oxo)acetic acid. PubChem Compound Database. [Link]

  • Molbase. (n.d.). methyl 2-oxo-2-(thiophen-2-yl)acetate. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of (5-Methylthiophen-2-yl)-oxo-acetic acid from 2-methylthiophene

Application Note: Scalable Synthesis of (5-Methylthiophen-2-yl)-oxo-acetic Acid Executive Summary This application note details a robust, scalable protocol for the synthesis of (5-Methylthiophen-2-yl)-oxo-acetic acid (al...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (5-Methylthiophen-2-yl)-oxo-acetic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (5-Methylthiophen-2-yl)-oxo-acetic acid (also known as 5-methyl-2-thiopheneglyoxylic acid). This compound is a critical building block in the synthesis of beta-lactam antibiotics (e.g., cephalosporins), non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals.

While direct acylation with oxalyl chloride is possible, this guide prioritizes a two-step route via the ethyl ester intermediate .[1] This approach offers superior control over impurity profiles, avoids competitive decarbonylation often seen with oxalyl chloride/aluminum chloride complexes, and allows for easier purification of the intermediate.

Chemical Strategy & Mechanism

Mechanistic Insight

The synthesis relies on Friedel-Crafts Acylation , an electrophilic aromatic substitution (EAS).[1][2][3]

  • Substrate: 2-Methylthiophene.[4]

  • Electrophile: The acylium ion generated from ethyl chlorooxoacetate (ethyl oxalyl chloride) and a Lewis acid (

    
    ).
    
  • Regioselectivity: The methyl group at the C2 position activates the ring. The sulfur atom also directs substitution. The C5 position is the most nucleophilic site due to the combined directing effects (resonance and induction) and steric accessibility. Substitution at C3 or C4 is negligible under controlled conditions (

    
    ).
    
Route Selection: Why the Ester Intermediate?

Direct reaction with oxalyl chloride (


) can lead to the acid chloride, which is unstable and prone to decarbonylation (loss of CO) to form the carboxylic acid rather than the glyoxylic acid. By using ethyl chlorooxoacetate , we stabilize the glyoxylyl moiety as an ester, which is easily handled and purified before mild hydrolysis.

ReactionScheme SM 2-Methylthiophene Inter Intermediate: Ethyl (5-methylthiophen-2-yl) -oxo-acetate SM->Inter Friedel-Crafts (DCM, 0°C) Reagent Ethyl Chlorooxoacetate + AlCl3 Reagent->Inter Hydrolysis Hydrolysis (NaOH / MeOH) Inter->Hydrolysis Product Target: (5-Methylthiophen-2-yl) -oxo-acetic acid Hydrolysis->Product Acidification (HCl)

Figure 1: Synthetic pathway utilizing the stable ethyl ester intermediate to ensure high regioselectivity and prevent decarbonylation.

Materials & Safety

ReagentEquiv.[5][6]RoleSafety Hazard
2-Methylthiophene 1.0SubstrateFlammable, Stench (Mercaptan-like).
Ethyl Chlorooxoacetate 1.1ElectrophileCorrosive, Lachrymator. Moisture sensitive.[7][8]
Aluminum Chloride (

)
1.2 - 1.5CatalystReacts violently with water. Corrosive dust.
Dichloromethane (DCM) SolventSolventVolatile, Suspected Carcinogen. Use Anhydrous.[1]
Sodium Hydroxide (2M) 2.0HydrolysisCorrosive.

Critical Safety Note: The reaction between


 and thiophenes is highly exothermic. Thiophenes can polymerize violently if the temperature is not controlled. Strictly maintain temperature < 5°C during addition. 

Detailed Protocol

Phase 1: Friedel-Crafts Acylation

Objective: Synthesis of Ethyl (5-methylthiophen-2-yl)-oxo-acetate.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer. Flame-dry the glassware under nitrogen flow.

  • Catalyst Suspension: Add anhydrous DCM (10 mL/g of substrate) to the flask. Cool to 0°C using an ice/salt bath. Add

    
     (1.2 equiv)  in portions. Stir until a suspension forms.
    
  • Electrophile Formation: Add Ethyl Chlorooxoacetate (1.1 equiv) dropwise to the

    
     suspension, keeping the internal temperature < 5°C .
    
    • Observation: The mixture may turn yellow/orange as the acylium complex forms. Stir for 15 minutes.

  • Substrate Addition: Dissolve 2-Methylthiophene (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30–45 minutes.

    • Critical: Do not allow temperature to exceed 5°C. The solution will likely turn a deep red or purple color (characteristic of thiophene-Lewis acid complexes).

  • Reaction: Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour , then remove the ice bath and stir at Room Temperature (RT) for 2 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 8:2). Starting material (

      
      ) should disappear; Product ester (
      
      
      
      ) appears.
  • Quench: Pour the reaction mixture slowly onto a mixture of ice and 1M HCl . Stir vigorously until the solid aluminum salts dissolve and two clear layers form.

  • Isolation: Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM. Combine organics, wash with saturated

    
      (to remove traces of acid) and brine . Dry over 
    
    
    
    and concentrate in vacuo.
    • Result: Crude Ethyl Ester (Yellow/Brown oil or low-melting solid). Yield typically 85–90%.

Phase 2: Hydrolysis to Target Acid

Objective: Conversion of ester to (5-Methylthiophen-2-yl)-oxo-acetic acid.

  • Solubilization: Dissolve the crude ester from Phase 1 in Methanol (5 mL/g) .

  • Saponification: Add 2M NaOH (2.0 equiv) dropwise.

    • Observation: Slight exotherm. Solution may darken.

  • Reaction: Stir at RT for 1–2 hours .

    • QC Check: TLC should show conversion of the ester spot to a baseline spot (the carboxylate salt).

  • Workup (Acid-Base Purification):

    • Evaporate the Methanol under reduced pressure (do not distill to dryness; leave an aqueous slurry).

    • Dilute with Water .

    • Wash 1: Extract the basic aqueous solution with Ethyl Acetate (EtOAc) . Discard the organic layer. (This removes unreacted thiophene and neutral impurities).

    • Acidification: Cool the aqueous layer to 0°C. Acidify to pH 1–2 using 6M HCl . The product will precipitate as a solid.

    • Extraction: Extract the acidic aqueous slurry with EtOAc (3x) .

  • Final Isolation: Dry the combined EtOAc layers over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize the solid residue from Water or Toluene/Heptane .

    • Target: Light yellow to off-white crystalline solid.

Process Control & Purification Logic

The following diagram illustrates the self-validating purification logic embedded in the protocol.

WorkupLogic Crude Crude Hydrolysis Mix (Basic pH) Wash Wash with EtOAc Crude->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer (Contains Neutral Impurities & Unreacted SM) Sep1->OrgWaste Discard AqProd Aqueous Layer (Contains Product as Salt) Sep1->AqProd Keep Acidify Acidify with HCl (pH ~1) AqProd->Acidify Extract Extract with EtOAc Acidify->Extract Final Evaporate & Recrystallize (Pure Acid) Extract->Final

Figure 2: Acid-base extraction logic ensures that neutral byproducts (polymers, starting material) are removed before the final product is isolated.

Quantitative Data & Specifications
ParameterSpecificationMethod
Appearance Light yellow crystalline solidVisual
Melting Point 94–97°C (Lit. varies slightly)Capillary MP
Purity >98%HPLC (C18, ACN/Water)
Yield (Overall) 75–85%Gravimetric

H NMR (DMSO-d6)

2.55 (s, 3H), 7.05 (d, 1H), 7.95 (d, 1H), 13.5 (br s, 1H)
400 MHz NMR

Troubleshooting & Optimization

  • Issue: Dark/Black Reaction Mixture

    • Cause: Polymerization of thiophene due to high temperature or local hot-spots during

      
       addition.
      
    • Solution: Ensure temperature is strictly <5°C. Dilute the substrate more before addition. Increase stirring speed.

  • Issue: Low Yield after Hydrolysis

    • Cause: Incomplete hydrolysis or product loss in the initial organic wash.

    • Solution: Ensure the aqueous layer is basic (pH > 12) before the first wash. Ensure the aqueous layer is acidic (pH < 2) before the final extraction.

  • Issue: Product is an Oil (Not Solidifying)

    • Cause: Residual solvent or impurities (often acetic acid if used in workup).

    • Solution: Azeotrope with toluene to remove water/acetic acid. Triturate the oil with cold pentane or heptane to induce crystallization.

References

  • Friedel-Crafts Acylation of Thiophenes

    • BenchChem Application Note: "A Comparative Guide to the Formylation and Acylation of 2-Methylthiophene.
    • (Verified Context via Search)

  • Synthesis of Thiopheneglyoxylic Acids

    • US Patent 4,266,067: "Process for preparing thiophene derivatives."[1][2] Describes the preparation of 2-thiopheneglyoxylic acid and derivatives via oxidation and acylation routes.

  • Use of Ethyl Oxalyl Chloride in Heterocyclic Synthesis

    • Bioorganic & Medicinal Chemistry (2006): "Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]...
  • General Protocol for Glyoxylic Acid Derivatives

    • Organic Syntheses, Coll.[9] Vol. 3: "2-Acetothienone." (Classic reference for

      
       catalyzed acylation of thiophene, adapted here for oxalyl chloride).
      

Sources

Application

Application Note: Synthesis of (5-Methylthiophen-2-yl)-oxo-acetic Acid via Friedel-Crafts Acylation

Strategic Overview (5-Methylthiophen-2-yl)-oxo-acetic acid is a critical heterocyclic building block, widely utilized in the synthesis of beta-lactam antibiotics (e.g., cephalosporins) and non-steroidal anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

(5-Methylthiophen-2-yl)-oxo-acetic acid is a critical heterocyclic building block, widely utilized in the synthesis of beta-lactam antibiotics (e.g., cephalosporins) and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural core combines a thiophene ring with an


-keto acid moiety, providing a versatile handle for decarboxylation, reductive amination, or heterocyclization.

The industrial standard for synthesizing this moiety is Friedel-Crafts acylation . While direct acylation with oxalyl chloride is possible, it often suffers from over-reactivity and the formation of symmetric ketones (di-thienyl ketones). This protocol details the Two-Step Ethyl Oxalyl Chloride Method , which offers superior regioselectivity, yield control, and purification profiles suitable for pharmaceutical applications.

Key Reaction Parameters
  • Substrate: 2-Methylthiophene

  • Acylating Agent: Ethyl chlorooxoacetate (Ethyl oxalyl chloride)

  • Catalyst: Aluminum Chloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) or Tin(IV) Chloride (
    
    
    
    )[1]
  • Regioselectivity: Exclusive C5 substitution due to the blocking methyl group at C2 and the

    
    -directing effect of the sulfur atom.
    

Mechanistic Insight

The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS).[2][1] The presence of the methyl group at the C2 position blocks the primary reactive site, forcing the electrophile to attack the C5 position.

Reaction Pathway Diagram[3]

ReactionMechanism Reagents Reagents: Ethyl Chlorooxoacetate + AlCl3 Acylium Acylium Ion [EtOOC-C=O]+ Reagents->Acylium Lewis Acid Activation SigmaComplex Sigma Complex (Resonance Stabilized) Acylium->SigmaComplex + Substrate (Electrophilic Attack at C5) Substrate Substrate: 2-Methylthiophene Intermediate Intermediate Ester: Ethyl (5-methylthiophen-2-yl) -oxo-acetate SigmaComplex->Intermediate - H+ (Aromatization) Product Final Product: (5-Methylthiophen-2-yl) -oxo-acetic acid Intermediate->Product Hydrolysis (NaOH / H3O+)

Figure 1: Mechanistic pathway from acylium ion generation to final hydrolysis. The C5 regioselectivity is thermodynamically and kinetically favored.

Detailed Experimental Protocol

Phase 1: Friedel-Crafts Acylation

Objective: Synthesis of Ethyl (5-methylthiophen-2-yl)-oxo-acetate.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
2-Methylthiophene 98.171.09.8 g (100 mmol)Substrate
Ethyl chlorooxoacetate 136.531.115.0 g (110 mmol)Electrophile
Aluminum Chloride (

)
133.341.216.0 g (120 mmol)Catalyst
Dichloromethane (DCM) 84.93Solvent150 mLSolvent
Step-by-Step Procedure
  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, pressure-equalizing addition funnel, and a thermometer. Flame-dry the glassware under nitrogen flow.

  • Catalyst Suspension: Charge the flask with 16.0 g

    
      and 100 mL dry DCM . Cool the suspension to -5°C to 0°C  using an ice/salt bath.
    
  • Electrophile Addition: Add 15.0 g Ethyl chlorooxoacetate dropwise to the suspension over 15 minutes. Maintain temperature < 5°C. Stir for 15 minutes to ensure formation of the acylium complex (solution may darken).

  • Substrate Addition: Dissolve 9.8 g 2-Methylthiophene in 50 mL dry DCM . Add this solution dropwise to the reaction mixture over 30–45 minutes.

    • Critical Control: The reaction is exothermic.[3] Ensure internal temperature does not exceed 5°C to prevent polymerization of the thiophene ring.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[4]

  • Quench: Cool the mixture back to 0°C. Slowly pour the reaction mass into 200 g of crushed ice/water containing 10 mL conc. HCl. Stir vigorously for 30 minutes to decompose the aluminum complex.

  • Workup: Separate the organic layer.[3][5] Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers, wash with water (100 mL), saturated

    
     (100 mL), and brine. Dry over anhydrous 
    
    
    
    and concentrate under reduced pressure to yield the crude ester (yellow/orange oil).
Phase 2: Hydrolysis to Keto-Acid

Objective: Conversion of the ethyl ester to the free acid.

Reagents
  • Crude Ethyl Ester (from Phase 1)

  • Sodium Hydroxide (2N aqueous solution)

  • Hydrochloric Acid (6N)

Step-by-Step Procedure
  • Hydrolysis: Dissolve the crude ester in 50 mL Ethanol (optional, to aid solubility) and add 100 mL 2N NaOH .

  • Reaction: Heat the mixture to 60°C for 1 hour. The biphasic mixture should become homogeneous as the salt forms.

  • Isolation: Cool to room temperature. Wash the aqueous solution with Diethyl Ether (2 x 50 mL) to remove unreacted neutral organic impurities (e.g., dimers).

  • Acidification: Cool the aqueous layer to 0°C. Acidify to pH 1–2 using 6N HCl . The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and dry.[6] Recrystallize from Toluene/Heptane or Water if necessary.

Process Workflow & Logic

Workflow start Start: Catalyst Suspension (AlCl3 + DCM, 0°C) add_acyl Add Ethyl Chlorooxoacetate (Form Acylium Complex) start->add_acyl add_sub Add 2-Methylthiophene (Dropwise, T < 5°C) add_acyl->add_sub react Stir at RT (2-3 hrs) Monitor via TLC add_sub->react quench Quench into Ice/HCl (Decompose Al-Complex) react->quench extract Phase Separation & DCM Extraction quench->extract hydrolysis Hydrolysis (2N NaOH, 60°C) extract->hydrolysis acidify Acidify to pH 1 (Precipitate Product) hydrolysis->acidify finish Final Product: (5-Methylthiophen-2-yl)-oxo-acetic acid acidify->finish

Figure 2: Operational workflow emphasizing temperature control points and phase transitions.

Data Analysis & Troubleshooting

Expected Analytical Data
ParameterValue / Observation
Physical State Off-white to light yellow crystalline solid
Melting Point 92°C – 94°C
Yield (Overall) 75% – 85%
1H NMR (DMSO-d6)

2.55 (s, 3H, Me), 7.05 (d, 1H, H4), 7.85 (d, 1H, H3), 13.5 (br s, COOH)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Dark/Black Reaction Mix Polymerization of thiopheneTemperature too high during addition.[5] Keep T < 5°C. Switch catalyst to

(milder).
Low Yield Moisture in reagents

is hygroscopic. Use fresh catalyst and dry solvents.
Symmetric Ketone Impurity Stoichiometry imbalanceEnsure slight excess of acylating agent (1.1–1.2 eq).
Incomplete Hydrolysis Insufficient time/baseCheck pH during hydrolysis; ensure temperature reaches 60°C.
Catalyst Optimization: AlCl3 vs. SnCl4

While


  is the standard, it is a harsh Lewis acid that can induce polymerization in electron-rich thiophenes.
  • Recommendation: If the reaction mixture turns tarry or yields are <50%, substitute

    
     with 
    
    
    
    (Stannic Chloride)
    .
    
    
    is milder and often provides cleaner profiles for sensitive thiophene derivatives, though the reaction time may need to be extended.

References

  • Friedel-Crafts Acylation Overview: Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Thiophene Acylation Specifics (Patent)
  • Catalyst Selection (SnCl4 vs AlCl3): Synthesis of 2-Acetylthiophene. Organic Syntheses, Coll. Vol. 3, p.14 (1955); Vol. 18, p.1 (1938). [Link]

  • Regioselectivity in Thiophenes: Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

Sources

Method

Application Notes &amp; Protocols: (5-Methylthiophen-2-yl)-oxo-acetic acid as a Versatile Scaffold for Novel Antibiotic Development

Abstract The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Thiophene-containing molecules represent a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Thiophene-containing molecules represent a "privileged pharmacophore" in medicinal chemistry, valued for their diverse biological activities and presence in numerous FDA-approved drugs.[1][2] This document provides detailed application notes and synthetic protocols for utilizing (5-Methylthiophen-2-yl)-oxo-acetic acid , a versatile α-ketoacid building block, in the design and synthesis of new potential antibiotic agents. We will delve into the chemical rationale, step-by-step synthetic methodologies, and structure-activity relationship (SAR) considerations for creating derivatives inspired by established antibiotic classes such as β-lactams and oxazolidinones.

Introduction: The Thiophene Moiety as a Cornerstone in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring.[3] This structural similarity allows it to mimic phenyl groups in interactions with biological targets while often conferring distinct physicochemical properties, such as altered metabolic profiles and improved solubility.[1] The thiophene nucleus is a key component in a wide array of pharmaceuticals demonstrating antibacterial, anti-inflammatory, antiviral, and anticancer properties.[3][4][5][6] Its utility in drug design is well-established, making thiophene-based building blocks highly valuable for generating novel molecular entities with therapeutic potential.[7]

(5-Methylthiophen-2-yl)-oxo-acetic acid is a particularly attractive starting material due to its bifunctional nature. The α-ketoacid moiety provides two key reactive sites:

  • Carboxylic Acid: Ideal for forming stable amide bonds, a ubiquitous linkage in many antibiotic classes.

  • α-Ketone: A versatile handle for further chemical transformations, including condensations and the formation of new heterocyclic systems.

The presence of the methyl group at the 5-position of the thiophene ring can also positively influence the molecule's pharmacokinetic properties by increasing lipophilicity and potentially sterically hindering metabolic degradation pathways.

Physicochemical Properties of the Building Block
PropertyValueSource
IUPAC Name 2-(5-methylthiophen-2-yl)-2-oxoacetic acidN/A
Molecular Formula C₇H₆O₃SPubChem
Molecular Weight 170.19 g/mol PubChem
Appearance Off-white to yellow solidCommercial Suppliers
Key Reactive Groups Carboxylic Acid, α-KetoneChemical Structure

Strategic Application in Antibiotic Synthesis

The structural features of (5-Methylthiophen-2-yl)-oxo-acetic acid allow for its incorporation into various antibiotic scaffolds. This section outlines two primary synthetic strategies.

Strategy A: Acyl Side-Chain Modification of β-Lactam Antibiotics

The β-lactam antibiotics (e.g., penicillins, cephalosporins) remain one of the most important classes of antibacterial agents.[8] Their mechanism of action involves the acylation of penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis. The acylamino side chain at the C-6 (penam) or C-7 (cephem) position is a critical determinant of the antibiotic's spectrum of activity, stability to β-lactamase enzymes, and overall efficacy.

By using (5-Methylthiophen-2-yl)-oxo-acetic acid to create a novel acyl side chain, researchers can explore new interactions within the active site of PBPs, potentially overcoming existing resistance mechanisms.[9]

Strategy B: Synthesis of Novel Oxazolidinone Analogues

Oxazolidinones, such as Linezolid, are synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria. They function by inhibiting the initiation of protein synthesis. Structure-activity relationship (SAR) studies have shown that the C-5 acylaminomethyl side chain is crucial for activity, and modifications at this position are well-tolerated.[10] Introducing the (5-methylthiophen-2-yl)-oxo-acetyl moiety can modulate the compound's polarity, size, and electronic properties, potentially leading to derivatives with an improved antibacterial profile or a broader spectrum of activity.[10]

G cluster_0 Core Building Block cluster_1 Synthetic Strategies cluster_2 Target Antibiotic Classes A (5-Methylthiophen-2-yl) -oxo-acetic acid B Strategy A: β-Lactam Side-Chain Synthesis A->B Amide Coupling C Strategy B: Oxazolidinone Analogue Synthesis A->C Amide Coupling D Novel Penicillin / Cephalosporin Derivatives B->D Leads to E Novel Linezolid-Type Derivatives C->E Leads to

Caption: Overall workflow for utilizing the building block.

Detailed Synthetic Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

Protocol 1: Synthesis of a Novel β-Lactam via Amide Bond Formation

This protocol details the coupling of (5-Methylthiophen-2-yl)-oxo-acetic acid to a representative β-lactam nucleus, 6-aminopenicillanic acid (6-APA). The procedure utilizes a standard peptide coupling reagent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with HOBt (Hydroxybenzotriazole) to facilitate amide bond formation and suppress side reactions.

Materials:

  • (5-Methylthiophen-2-yl)-oxo-acetic acid

  • 6-Aminopenicillanic acid (6-APA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-Methylthiophen-2-yl)-oxo-acetic acid (1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at 0 °C for 30 minutes to form the active ester.

  • Amine Coupling: In a separate flask, suspend 6-aminopenicillanic acid (6-APA) (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.5 equivalents) to solubilize the 6-APA and act as a base.

  • Slowly add the 6-APA solution to the activated acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure target antibiotic.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amine Coupling cluster_2 Step 3: Purification A Building Block (Carboxylic Acid) B EDC / HOBt DMF, 0°C C Activated Ester Intermediate B->C E Stir at RT Overnight C->E Add Amine Solution D 6-APA (Amine) + DIPEA F Crude Product (Amide Bond Formed) E->F G Aqueous Work-up (Extraction) F->G H Column Chromatography G->H I Pure β-Lactam Antibiotic H->I

Caption: Workflow for the synthesis of a novel β-lactam.

Protocol 2: General Amide Coupling for Sterically Hindered or Electron-Deficient Amines

For more challenging couplings, such as with sterically hindered amines or electron-deficient anilines found in some antibiotic precursors, standard methods may fail. This protocol is adapted from a robust procedure that involves the in situ formation of an acyl fluoride, which is highly reactive.[11][12]

Materials:

  • Carboxylic Acid (e.g., (5-Methylthiophen-2-yl)-oxo-acetic acid) (1.3 equivalents)

  • Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4.5 equivalents)

  • Amine Substrate (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a dry microwave vial under an argon atmosphere, add the carboxylic acid (1.3 equiv) and BTFFH (1.5 equiv) in anhydrous DCM (2 mL/mmol).

  • Add DIPEA (4.5 equiv) and stir the mixture under argon for 30 minutes at room temperature. This pre-activation step generates the acyl fluoride intermediate.

  • Add the amine substrate (1.0 equiv) to the vial.

  • Seal the vial and heat it in an oil bath at 80 °C overnight (approximately 12 hours). Caution: Heating DCM in a sealed vessel will cause significant overpressure. Ensure the reaction vessel is rated for these conditions.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

  • Characterization: Confirm the structure and purity via NMR, HRMS, and HPLC analysis.

Structure-Activity Relationship (SAR) Considerations & Future Directions

The synthesized derivatives should be evaluated for their antimicrobial activity against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms, as well as resistant strains (e.g., MRSA).

Hypothetical CompoundModificationTarget ClassExpected SAR Insight
Compound 1A (5-Methylthiophen-2-yl)-oxo-acetyl on 6-APAβ-LactamThe bulky, electron-rich thiophene ring may alter binding affinity to PBPs and could provide steric shielding against some β-lactamase enzymes.
Compound 2A (5-Methylthiophen-2-yl)-oxo-acetyl on Linezolid precursorOxazolidinoneThe thiophene moiety increases lipophilicity compared to the standard acetyl group, which may affect cell penetration and target engagement.[10]
Compound 1B (Thiophen-2-yl)-oxo-acetyl on 6-APA (unmethylated)β-LactamComparing against 1A will reveal the role of the C-5 methyl group in activity and/or metabolic stability.

Future work should focus on:

  • Exploring Substitutions: Synthesizing analogues with different substituents on the thiophene ring (e.g., halogens, larger alkyl groups) to probe electronic and steric effects.

  • Modifying the Linker: Reducing the α-keto group to a hydroxyl or converting it to an oxime can introduce new hydrogen bonding capabilities and alter the geometry of the side chain.

  • Mechanism of Action Studies: For potent compounds, studies should be conducted to confirm their mechanism of action and to assess their potential for inducing resistance.

Conclusion

(5-Methylthiophen-2-yl)-oxo-acetic acid serves as an exemplary building block for the diversification of existing antibiotic scaffolds. Its inherent chemical functionalities provide a straightforward entry point for creating novel side chains on β-lactam and oxazolidinone cores. The protocols and strategies outlined in this guide offer a robust framework for researchers in drug development to synthesize and explore new chemical space in the urgent quest for novel antimicrobial agents.

References

  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (Vertex AI Search)
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (Royal Society of Chemistry)
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - NIH.
  • A Mini Review on Thiophene-based derivatives as anticancer agents - K.T.H.M. College. (K.T.H.M. College)
  • Thiophene-containing compounds with antimicrobial activity - PubMed. (PubMed)
  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - ResearchGate.
  • Example thiophene-containing β-lactam antibiotics and antifungal agents - ResearchGate.
  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC.
  • Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl - King's College London Research Portal. (King's College London)
  • Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents - University of West Florida. (University of West Florida)
  • Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - The Royal Society of Chemistry. (The Royal Society of Chemistry)
  • Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance | ACS Omega. (American Chemical Society)
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. (Semantic Scholar)
  • Novel Beta-Lactam Antibiotics Derivatives: Their New Applications as Gene Reporters, Antitumor Prodrugs and Enzyme Inhibitors. (Bentham Science)
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (The Royal Society of Chemistry)
  • (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate.

Sources

Application

Advanced Protocol: Synthesis and Coupling of Thiophene Glyoxylic Acid Derivatives for Cephalosporin API Production

Abstract This application note details the industrial-grade synthesis of 2-Thiophene Glyoxylic Acid (TGA) and its downstream conversion into the critical cephalosporin side-chain intermediate, (Z)-2-(2-thienyl)-2-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the industrial-grade synthesis of 2-Thiophene Glyoxylic Acid (TGA) and its downstream conversion into the critical cephalosporin side-chain intermediate, (Z)-2-(2-thienyl)-2-methoxyiminoacetic acid . While historically used as a precursor for thiopheneacetic acid (via reduction), TGA is now the primary scaffold for third- and fourth-generation methoxyimino-cephalosporins which exhibit enhanced stability against


-lactamases. This guide provides a self-validating protocol for the oxidation of 2-acetylthiophene to TGA, its stereoselective oximation, and the subsequent coupling with 7-Amino Cephalosporanic Acid (7-ACA).

Introduction & Strategic Rationale

In the development of


-lactam antibiotics, the C-7 side chain dictates the antibacterial spectrum and enzymatic stability. The thiophene moiety  acts as a bioisostere to the phenyl ring found in early penicillins, offering improved lipophilicity and cell wall penetration.

However, the direct use of thiopheneacetic acid is susceptible to enzymatic hydrolysis. Modern drug design favors the


-methoxyimino  modification derived from Thiophene Glyoxylic Acid (TGA) . This "oxime shield" sterically hinders 

-lactamase attack.
Key Chemical Challenges
  • Regioselectivity: Ensuring acylation/oxidation occurs at the C-2 position of the thiophene ring.

  • Stereocontrol: The Syn (Z)-isomer of the oxime is 10-100x more potent than the Anti (E)-isomer. The protocol below includes a thermodynamic locking step to maximize the Z-isomer.

  • Process Safety: The oxidation of acetylthiophene involves highly exothermic nitrosyl chemistry requiring strict thermal envelopes.

Module A: Synthesis of 2-Thiophene Glyoxylic Acid (TGA)

Methodology: Nitrosyl Sulfuric Acid Oxidation (The "Green" Route) Rationale: Unlike the classic Friedel-Crafts reaction with oxalyl chloride (which generates toxic CO/CO2 and requires cryogenic conditions), this oxidative route uses 2-acetylthiophene. It operates at manageable temperatures and eliminates heavy metal catalysts.

Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Precursor: 2-Acetylthiophene (purity >98%)[1]

  • Oxidant: Nitrosyl Sulfuric Acid (40% solution in

    
    )
    
  • Solvent/Medium: Sulfuric Acid (60-70%)

  • Quench: Crushed Ice / Demineralized Water

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Protocol
  • Reactor Preparation: Charge a glass-lined reactor with 2-Acetylthiophene (1.0 eq) and Sulfuric Acid (65%, 4.0 mass eq) .

  • Thermal Equilibration: Cool the mixture to 0°C using a glycol jacket. Critical: Efficiency of cooling governs impurity formation.

  • Oxidant Addition: Dropwise add Nitrosyl Sulfuric Acid (1.2 eq) over 90 minutes.

    • Control Point: Maintain internal temperature < 15°C .[2] Exotherms >20°C promote ring nitration by-products.

  • Reaction Phase: Stir at 10-15°C for 60 minutes. Monitor via HPLC (Target: <0.5% starting material).

  • Quenching (The Inverse Addition): Slowly pump the reaction mass into a separate vessel containing Ice Water (5 vol) .

    • Safety: Do not add water to the acid; this will cause a violent boil-over.

  • Crystallization & Purification:

    • Stir the quenched slurry at 0-5°C for 3 hours.

    • Filter the crude yellow solid.

    • Acid-Base Refining: Dissolve wet cake in dilute NaOH (pH 10), filter off insolubles, then re-acidify filtrate to pH 1.0 with HCl.

    • Extract with DCM, dry over

      
      , and evaporate to yield 2-Thiophene Glyoxylic Acid .
      

Expected Yield: 80–85% Purity: >98.5% (HPLC)

Module B: Stereoselective Oximation (The Syn-Isomer Lock)

Objective: Convert TGA into (Z)-2-(2-thienyl)-2-methoxyiminoacetic acid . Mechanism: Condensation with methoxyamine hydrochloride. The reaction naturally produces a mixture of E/Z isomers. We utilize a pH-controlled crystallization to isolate the thermodynamic Z-isomer.

Protocol
  • Dissolution: Dissolve TGA (1.0 eq) in Methanol/Water (1:1 v/v).

  • Buffering: Adjust pH to 4.5–5.0 using Sodium Acetate.

  • Condensation: Add Methoxyamine HCl (1.1 eq) . Stir at 25°C for 4 hours.

  • Isomer Check: HPLC will likely show a 70:30 (Z:E) ratio.

  • The "Acid Shift" (Isomerization):

    • Cool to 0°C.[3]

    • Acidify to pH < 1.0 with gaseous HCl or conc. HCl.

    • Stir for 2 hours. The E-isomer is less stable in highly acidic organic media and often isomerizes or remains in solution while the Z-isomer crystallizes (solubility differential).

  • Isolation: Filter the precipitate. Wash with cold DCM.

Visualizing the Workflow:

G Start 2-Acetylthiophene Oxidation Oxidation (Nitrosyl H2SO4, <15°C) Start->Oxidation  Exothermic TGA 2-Thiophene Glyoxylic Acid Oxidation->TGA  Hydrolysis Oximation Oximation (Methoxyamine HCl) TGA->Oximation  Condensation Isomerization Acid Shift (pH < 1, 0°C) Oximation->Isomerization  E/Z Mixture Final (Z)-Methoxyimino Intermediate Isomerization->Final  Crystallization

Figure 1: Reaction cascade from precursor to active chiral intermediate. Note the critical Acid Shift step for stereochemical purity.

Module C: Coupling with 7-ACA

Objective: Acylation of the cephalosporin nucleus.[4] Method: Vilsmeier-Haack Activation (Acid Chloride).[5]

Reagents
  • Substrate: 7-Amino Cephalosporanic Acid (7-ACA)[4]

  • Side Chain: (Z)-2-(2-thienyl)-2-methoxyiminoacetic acid (from Module B)

  • Activator:

    
     / DMF (Vilsmeier Reagent) or 
    
    
    
  • Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) - Crucial for solubilizing 7-ACA in organic solvents.

Step-by-Step Protocol
  • Side Chain Activation (Formation of Acid Chloride):

    • Suspend the (Z)-Acid in dry DCM at -20°C.

    • Add DMF (catalytic) .

    • Slowly add Phosphorus Pentachloride (

      
      , 1.05 eq) .
      
    • Stir 30 mins at -10°C. The solution becomes clear (Acid Chloride formed).

  • Nucleus Preparation (Silylation):

    • In a separate vessel, suspend 7-ACA in DCM.

    • Add BSA (2.0 eq) . Stir at room temperature until a clear solution is obtained (formation of soluble silyl ester).

    • Cool to -30°C.

  • The Coupling (Acylation):

    • Transfer the cold Acid Chloride solution into the Silylated 7-ACA solution.

    • Rate Control: Maintain temperature < -20°C to prevent

      
       double bond migration in the cephalosporin ring.
      
    • Stir for 60 minutes.

  • Hydrolysis & Workup:

    • Pour reaction mixture into ice-water (hydrolyzes silyl groups).

    • Adjust pH to 2.0 to precipitate the free acid form of the Cephalosporin.

    • Filter and recrystallize.[5][6]

Quantitative Data & Troubleshooting

Yield & Solvent Comparison Table
ParameterNitrosyl Route (Recommended)Oxalyl Chloride Route (Legacy)Notes
Precursor 2-AcetylthiopheneThiopheneAcetylthiophene is cheaper/safer to store.
Reagent Cost Low (

,

)
High (Oxalyl Cl,

)
Oxalyl route requires stoichiometric Lewis acid.
TGA Yield 80 - 85% 60 - 70%Nitrosyl route has fewer side reactions.
Waste Profile Acidic aqueous waste (neutralizable)Toxic CO gas, Aluminum saltsNitrosyl is "greener" for scale-up.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Dark/Tar formation in Module A Temperature spike > 20°C during oxidation.Improve jacket cooling; slow addition rate of Nitrosyl sulfuric acid.
Low Z/E ratio in Module B Inadequate acidification or temperature too high during crystallization.Ensure pH < 1.0; hold at 0°C for >2 hours to force precipitation of Z-isomer.
Ring Opening (Coupling Step) Moisture in DCM or temperature > 0°C.Use Karl-Fischer titrated solvents; strictly maintain -20°C or lower.

References

  • Synthesis of 2-thiophene glyoxylic acid (Nitrosyl Sulfuric Route)

    • Patent: CN110590736A. "Synthesis method of 2-thiophene glyoxylic acid." (2019).
    • Source:

  • Stereoselective Synthesis of Methoxyimino Intermediates

    • Article: "Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride...
    • Source:

  • General Thiophene Acylation Protocols

    • Guide: "An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene."[2]

    • Source: (General reference for precursor handling).

  • Industrial Synthesis of Cefoxitin/Cephalothin Intermediates

    • Patent: CN105254650A. "Synthesis method of antibacterial drug cefoxitin."
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for (5-Methylthiophen-2-yl)-oxo-acetic acid synthesis

Topic: Optimization and Troubleshooting for the Synthesis of (5-Methylthiophen-2-yl)-oxo-acetic acid (also known as 5-Methyl-2-thiopheneglyoxylic acid). Target Audience: Medicinal Chemists, Process Chemists, and Drug Dev...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting for the Synthesis of (5-Methylthiophen-2-yl)-oxo-acetic acid (also known as 5-Methyl-2-thiopheneglyoxylic acid). Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary & Reaction Overview

(5-Methylthiophen-2-yl)-oxo-acetic acid is a critical intermediate in the synthesis of beta-lactam antibiotics and various antithrombotic agents. The synthesis primarily relies on the Friedel-Crafts acylation of 2-methylthiophene with oxalyl chloride.

While theoretically straightforward, this reaction often suffers from three major failure modes: polymerization (tar formation) , incomplete conversion , and hydrolysis errors . This guide provides a self-validating protocol and troubleshooting logic to maximize yield and purity.

The Chemistry at a Glance
  • Substrate: 2-Methylthiophene (Activated heteroaromatic).

  • Electrophile: Acylium ion derived from Oxalyl Chloride.

  • Catalyst: Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄).

  • Key Intermediate: (5-Methylthiophen-2-yl)glyoxylyl chloride.

  • Final Step: Controlled hydrolysis to the carboxylic acid.

Validated Experimental Protocol

To ensure reproducibility, we recommend the Low-Temperature Friedel-Crafts Route . This protocol minimizes the acid-catalyzed polymerization of the thiophene ring.

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
2-Methylthiophene Substrate1.0Must be dry; distilled if yellow/brown.
Oxalyl Chloride Acylating Agent1.2 – 1.5Excess ensures full conversion.
AlCl₃ Lewis Acid1.1 – 1.2Use anhydrous beads/powder. Handle under N₂.
Dichloromethane (DCM) Solvent10-15 VolumesAnhydrous; stabilizes the acylium complex.
Water/Ice QuenchExcessFor hydrolysis of the acid chloride.
Step-by-Step Workflow
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Complex Formation: Charge DCM and Oxalyl Chloride. Cool to -10°C . Add AlCl₃ portion-wise. Note: A white/yellow suspension will form.

  • Addition: Dissolve 2-Methylthiophene in DCM. Add this solution dropwise to the AlCl₃/Oxalyl Chloride mixture over 30–60 minutes.

    • Critical Control Point: Internal temperature must not exceed 0°C .

  • Aging: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. The solution typically turns dark red/orange.

  • Hydrolysis (The Quench):

    • Cool the reaction mass back to 0°C.

    • Slowly pour the reaction mixture into a beaker of crushed ice/water with vigorous stirring. Do not add water to the acid chloride mixture—this causes violent exotherms.

  • Isolation: Separate the organic layer.[1] Extract the aqueous layer with DCM (2x). Combine organics.

  • Alkaline Extraction (Purification Trick): Extract the organic layer with 1M NaOH . The product (acid) moves to the aqueous phase; impurities (unreacted thiophene, neutral tars) stay in the organic phase.

  • Acidification: Acidify the aqueous alkaline layer with 6M HCl to pH 1–2. The product will precipitate.[2][3] Filter and dry.[2][4][5][6]

Mechanism & Process Logic (Visualization)

The following diagram illustrates the reaction pathway and the critical divergence points where yield is lost.

ReactionPathway cluster_0 Critical Control Zone Start 2-Methylthiophene + Oxalyl Chloride Complex Acylium Complex (Electrophile Formation) Start->Complex AlCl3, -10°C Intermediate Thiophene Glyoxylyl Chloride (Intermediate) Complex->Intermediate EAS Mechanism Tar Polymerization/Tar (SIDE REACTION) Intermediate->Tar Temp > 10°C or Fast Addition Hydrolysis Hydrolysis (Water Quench) Intermediate->Hydrolysis Ice Water Product (5-Methylthiophen-2-yl)- oxo-acetic acid Hydrolysis->Product Acidification Ester Glyoxylate Ester (Impurity) Hydrolysis->Ester Quench w/ Alcohol

Figure 1: Reaction pathway highlighting the critical intermediate stability and potential side reactions (Tar/Ester).

Troubleshooting Guide

This section addresses specific failure modes reported by users.

Scenario A: "My reaction turned into a black, insoluble tar."

Diagnosis: Thiophene polymerization. Thiophenes are electron-rich and sensitive to strong acids. In the presence of AlCl₃ and the HCl generated during the reaction, the ring is prone to cationic polymerization, especially if the temperature spikes.

  • Corrective Action 1 (Temperature): Ensure the internal temperature remains below 0°C during the addition of the thiophene.

  • Corrective Action 2 (Order of Addition): Always add the Thiophene to the Complex . Never add the catalyst to the neat thiophene, as the localized high concentration of Lewis acid will initiate polymerization immediately.

  • Corrective Action 3 (Alternative Catalyst): If tarring persists, switch AlCl₃ for SnCl₄ (Tin Tetrachloride) or TiCl₄ . These are milder Lewis acids that are less likely to polymerize the heterocycle [1].

Scenario B: "I have low yield, and the product looks wet/oily."

Diagnosis: Incomplete hydrolysis or phase separation issues. The intermediate acid chloride is hydrophobic. If the hydrolysis is not vigorous enough, it may remain unreacted. Conversely, the final acid is somewhat soluble in water, leading to loss during extraction.

  • Corrective Action 1 (The Alkaline Wash): Do not skip the NaOH extraction step (Step 7 in protocol). This is the most effective way to separate the product from non-acidic byproducts.

  • Corrective Action 2 (Salting Out): If the product does not precipitate upon acidification of the aqueous layer, saturate the solution with NaCl to decrease the solubility of the organic acid (Salting Out effect).

Scenario C: "NMR shows a mixture of the acid and an ester."

Diagnosis: Improper Quench. If you used methanol or ethanol to clean glassware or "help" the transfer during the quench, the highly reactive acid chloride intermediate reacted with the alcohol to form the methyl or ethyl ester.

  • Corrective Action: Use only water and ice for the quench. Ensure no alcohols are present in the quench vessel.

Frequently Asked Questions (FAQ)

Q: Can I use the Lithiation route (n-BuLi) instead of Friedel-Crafts? A: Yes. reacting 2-methylthiophene with n-Butyllithium followed by Diethyl Oxalate avoids AlCl₃ entirely.

  • Pros: Cleaner profile, no tar.

  • Cons: Requires -78°C cryogenic conditions and strictly anhydrous technique. It yields the ester first, which must then be saponified (LiOH/MeOH) to get the acid [2]. This is recommended if you require extremely high purity (>99.5%) for pharmaceutical applications.

Q: Why is the 5-position favored? Could I get the 3-isomer? A: The 5-position is electronically favored. The sulfur atom activates the alpha-positions (2 and 5). Since position 2 is occupied by the methyl group, the electrophilic attack occurs almost exclusively at position 5. Steric hindrance from the methyl group further discourages attack at position 3. Regioisomers are rarely a significant impurity in this specific synthesis [3].

Q: How do I purify the final solid if it's colored? A: The crude acid can be recrystallized.

  • Solvent System:Water (hot/cold) is often sufficient. Alternatively, a mixture of Toluene/Heptane or Acetic Acid/Water works well.

  • Activated Carbon:[3] If the product is brown/red, dissolve in hot 1M NaOH, treat with activated charcoal for 15 minutes, filter, and re-acidify. This removes the oligomeric color bodies effectively.

References

  • BenchChem. (2025).[4][7] An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene. Retrieved from

  • ChemicalBook. (2018). Methyl 2-oxo-2-(thiophen-2-yl)acetate synthesis via Lithiation. Retrieved from

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation Mechanism and Regioselectivity. Retrieved from

  • Google Patents. (2017). Method for preparation of thiophene-2-carbonyl chlorides. WO2017076844A1. Retrieved from

Sources

Optimization

Solving solubility issues of (5-Methylthiophen-2-yl)-oxo-acetic acid in water

Topic: Solving Solubility Issues of (5-Methylthiophen-2-yl)-oxo-acetic Acid in Water Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Physicochemical Reality (5-Methylthioph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility Issues of (5-Methylthiophen-2-yl)-oxo-acetic Acid in Water Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Physicochemical Reality

(5-Methylthiophen-2-yl)-oxo-acetic acid (also known as 5-Methyl-2-thiopheneglyoxylic acid) presents a classic solubility paradox common in fragment-based drug discovery. While it contains a polar


-keto acid tail, the lipophilic 5-methylthiophene headgroup dominates its behavior in acidic media.[1]

The Solution in Brief: This compound is an acid (


). It is virtually insoluble in water in its protonated (free acid) form. To dissolve it in water, you must  convert it to its conjugate base (carboxylate salt) by raising the pH above 4.5, or use a water-miscible organic co-solvent.

Compound Profile & Solubility Mechanics

Understanding the molecule is the first step to controlling it.

FeatureDescriptionImpact on Solubility
Structure 5-Methylthiophene ring +

-Keto acid tail
Amphiphilic: Hydrophobic ring vs. Hydrophilic tail.[1]
Functional Group

-Keto Carboxylic Acid (

)
Acidic: The adjacent ketone stabilizes the carboxylate anion, lowering the

compared to regular acetic acid.
Estimated

~2.5 – 3.0 At pH < 2.5, it is neutral and precipitates. At pH > 4.5, it is anionic and soluble.
LogP (Est.) ~1.5 – 2.0 Moderate lipophilicity requires organic solvents if pH adjustment is not possible.

Troubleshooting Guide: Q&A

Q1: I added the powder directly to water/buffer, but it floats or clumps. Why?

Diagnosis: You are likely using unbuffered water (pH ~5-6) or an acidic buffer. When you add the solid acid, it locally lowers the pH, ensuring it remains in its protonated, insoluble form. Fix: You must drive the equilibrium toward the ionized salt form.

  • Action: Add 1.05 equivalents of Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    ).
    
  • Result: The compound converts to Sodium (5-methylthiophen-2-yl)-oxo-acetate, which is highly water-soluble.[1]

Q2: I made a stock in DMSO, but it precipitated when I diluted it into my assay buffer.

Diagnosis: "pH Shock." Your assay buffer likely has a pH near or below the compound's


, or the compound concentration exceeds its solubility limit in that specific buffer composition.
Fix:  Check the final pH of the assay buffer after addition.
  • Action: Ensure your assay buffer pH is > 5.0 . If your assay requires pH 7.4 (PBS), the compound should remain soluble unless the concentration is extremely high (>10 mM).

  • Protocol: Dilute slowly with vortexing. If precipitation persists, reduce the final concentration or add a surfactant (e.g., 0.05% Tween-80).

Q3: Is this compound stable in solution?

Diagnosis:


-Keto acids are susceptible to oxidative decarboxylation, especially in the presence of hydrogen peroxide or transition metals.
Fix:  Fresh preparation is critical.
  • Action: Prepare stock solutions immediately before use. Avoid storing aqueous solutions for >24 hours. If storage is necessary, freeze at -20°C in DMSO (anhydrous).

Experimental Protocols

Method A: In-Situ Salt Formation (Recommended for Aqueous Assays)

Best for: Animal studies, cell assays where DMSO is toxic.

  • Weigh: Calculate the moles of (5-Methylthiophen-2-yl)-oxo-acetic acid.

  • Alkalize: Add 0.9 equivalents of 1M NaOH (or

    
    ) directly to the powder.
    
  • Dissolve: Add water to 80% of the final volume. Vortex until clear.

    • Note: The pH should be neutral to basic.

  • Adjust: Check pH. If still acidic or cloudy, add dilute NaOH dropwise until clear (Target pH 7.0–8.0).

  • Finalize: Bring to final volume with water/buffer.

Method B: Organic Co-Solvent Stock

Best for: High-throughput screening, chemical synthesis.

  • Solvent: Use 100% DMSO (Dimethyl sulfoxide) or Ethanol.

  • Concentration: Prepare a 100 mM or 50 mM stock solution.

    • Solubility Limit: Typically soluble up to >100 mM in pure DMSO.

  • Dilution: Dilute at least 100-fold into the aqueous medium (1% final DMSO) to prevent solvent toxicity in biological systems.

Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for solubilizing this compound based on your experimental needs.

SolubilityLogic Start Start: (5-Methylthiophen-2-yl)-oxo-acetic acid (Solid Powder) CheckApp What is the downstream application? Start->CheckApp BioAssay Biological Assay (Cells/Enzymes) CheckApp->BioAssay In Vitro/In Vivo ChemSynth Chemical Synthesis CheckApp->ChemSynth Reactions DMSOTol Is DMSO tolerated? BioAssay->DMSOTol MethodC Dissolve in Organic Solvent (DCM, MeOH, THF) ChemSynth->MethodC MethodA Method A: In-Situ Salt (Aqueous only) DMSOTol->MethodA No (0%) MethodB Method B: DMSO Stock (Co-solvent) DMSOTol->MethodB Yes (<1%) PrecipCheck Check Final pH > 5.0 MethodA->PrecipCheck Buffer Addition MethodB->PrecipCheck Dilution Step

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Chemical Equilibrium Visualization

Understanding the protonation state is critical. The graph below shows the speciation of the compound across the pH scale.

Speciation Acid Protonated Form (Free Acid) Insoluble in Water Soluble in DMSO Base Deprotonated Form (Carboxylate) Soluble in Water Active Species Acid->Base Add Base (NaOH) pH > 4.5 Equilibrium pH ≈ pKa (2.5 - 3.0) Base->Acid Add Acid (HCl) pH < 2.5

Caption: pH-dependent equilibrium shifting between the insoluble free acid and the soluble carboxylate salt.[1]

References

  • Solubility of

    
    -Keto Acids : 
    
    
    
    -Ketoglutaric acid (a structural analog) exhibits high water solubility only in its ionized form or as a salt.
    • Source:

      
      
  • Thiophene Derivative Handling: Thiophene rings significantly increase lipophilicity compared to benzene analogs, often necessitating organic co-solvents or salt form

    • Source:[1]

  • General Solubility Protocols: Techniques for solubilizing weak acids in biological buffers using pH adjustment and co-solvents.

    • Source:

  • Compound Data : 2-Oxo-2-(thiophen-2-yl)acetic acid (Parent compound, CAS 4075-59-6) properties and handling.[1][2][3]

    • Source:[1]

Sources

Troubleshooting

Technical Support Center: Recrystallization of (5-Methylthiophen-2-yl)-oxo-acetic acid

Welcome to the technical support guide for the purification of (5-Methylthiophen-2-yl)-oxo-acetic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (5-Methylthiophen-2-yl)-oxo-acetic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to combine theoretical principles with practical, field-tested insights to help you achieve the highest purity for your compound.

Section 1: Solvent System Selection Guide

Effective recrystallization hinges on selecting an appropriate solvent or solvent system. The unique structure of (5-Methylthiophen-2-yl)-oxo-acetic acid, which contains a moderately polar thiophene ring, a non-polar methyl group, and highly polar alpha-keto and carboxylic acid moieties, presents a specific challenge that often necessitates a systematic approach to solvent screening.

Q1: What is the first and most critical parameter I need to know before starting a recrystallization?

A1: Before selecting a solvent, you must determine the melting point of your crude (5-Methylthiophen-2-yl)-oxo-acetic acid. This is the most critical first step. The ideal recrystallization solvent should have a boiling point lower than the melting point of your compound. If the solvent's boiling point is higher, the compound may melt in the hot solvent instead of dissolving, leading to a phenomenon known as "oiling out," where the compound separates as a liquid instead of forming crystals upon cooling.[1][2] This can trap impurities and prevent effective purification.

Q2: How do I choose a starting solvent for screening?

A2: The principle of "like dissolves like" is the guiding rule.[3] Your compound has both polar (carboxylic acid, keto group) and less polar (methylated thiophene ring) features. This mixed polarity means you will likely find success with moderately polar solvents or a binary mixture of a polar and a non-polar solvent.

A logical screening process involves testing solubility in a small range of solvents with varying polarities.[4] A good starting point is to look at solvents used for structurally similar compounds. For instance, the related compound 2-thiopheneglyoxylic acid has been purified using solvents like ethyl acetate, dichloromethane, and toluene, while 2-thiopheneacetic acid has been recrystallized from water/ethanol mixtures.[5][6]

Below is a table of recommended solvents for initial screening.

SolventBoiling Point (°C)PolarityRationale & Comments
Water100Very HighExcellent for dissolving the polar carboxylic acid group, especially when hot. Often used in a mixture with an alcohol.[7]
Ethanol (95%)78HighA versatile solvent that can dissolve a wide range of organic compounds. An ethanol/water mixture is a very common and effective system for polar molecules.[6]
Ethyl Acetate77MediumGood for compounds with moderate polarity. Has been used for similar thiophene derivatives.[5]
Acetone56MediumA strong, polar aprotic solvent. Its low boiling point makes it easy to remove.[7]
Toluene111LowGood for dissolving aromatic rings. Use with caution if the compound's melting point is near this temperature.[5]
Heptane/Hexane98 / 69Very LowUnlikely to be a good single solvent. Primarily used as an "anti-solvent" or "poor" solvent in a two-solvent system to induce crystallization.[7][8]
Q3: What is the systematic process for screening these solvents?

A3: A systematic approach saves time and material. The following workflow diagram illustrates a robust decision-making process for identifying a suitable solvent system.

solvent_selection start Start: Place ~20 mg of crude product in a small test tube test_cold Add 0.5 mL of a single solvent (e.g., Ethanol) at room temp. start->test_cold dissolves_cold Dissolves completely in cold solvent? test_cold->dissolves_cold reject_solvent Result: UNUSABLE (Compound is too soluble). Try a less polar solvent. dissolves_cold->reject_solvent Yes heat_solvent Heat the mixture gently to the solvent's boiling point. dissolves_cold->heat_solvent No dissolves_hot Dissolves completely in hot solvent? heat_solvent->dissolves_hot insoluble Result: UNUSABLE (Compound is insoluble). Try a more polar solvent. dissolves_hot->insoluble No cool_solution Allow the solution to cool slowly to room temperature, then place in an ice bath. dissolves_hot->cool_solution Yes crystals_form Abundant crystals form? cool_solution->crystals_form good_solvent Result: GOOD SINGLE SOLVENT Proceed to bulk recrystallization. crystals_form->good_solvent Yes consider_mixed Result: POOR YIELD Consider a two-solvent system or evaporate excess solvent. crystals_form->consider_mixed No / Few

Caption: Decision tree for single-solvent screening.

Q4: What if no single solvent works well?

A4: If you cannot find a single solvent that dissolves your compound when hot but not when cold, a two-solvent (or mixed-solvent) system is the ideal solution.[3] This technique uses a pair of miscible solvents:

  • Solvent #1 (Good Solvent): One in which your compound is highly soluble, even at room temperature.

  • Solvent #2 (Anti-Solvent or Poor Solvent): One in which your compound is poorly soluble, even at high temperatures.

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes cloudy (the saturation point). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[3] A common and effective pair for a molecule like yours would be Ethanol (good solvent) and Water (anti-solvent) .

Section 2: Step-by-Step Recrystallization Protocols

The following protocols are designed to be self-validating. Each step has a clear purpose aimed at maximizing purity and yield.

General Recrystallization Workflow

recrystallization_workflow A 1. Dissolve Crude Solid Dissolve crude product in a MINIMUM amount of hot solvent/solvent system in an Erlenmeyer flask. B 2. Hot Filtration (Optional) If insoluble impurities or charcoal are present, perform a hot gravity filtration. A->B C 3. Slow Cooling Allow the clear filtrate to cool slowly to room temperature to form large crystals. Do not disturb. A->C No insoluble impurities B->C D 4. Ice Bath Cooling Once at room temp, place the flask in an ice-water bath for >15 mins to maximize crystal yield. C->D E 5. Isolate Crystals Collect crystals by vacuum filtration using a Büchner funnel. D->E F 6. Wash Crystals Wash the filter cake with a small amount of ICE-COLD solvent. E->F G 7. Dry Crystals Dry the purified crystals in a vacuum oven or desiccator to a constant weight. F->G

Caption: General experimental workflow for recrystallization.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude (5-Methylthiophen-2-yl)-oxo-acetic acid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent (e.g., ethyl acetate) and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid just dissolves completely. Adding a large excess of solvent is a common error that will significantly reduce your yield.[9]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals. Rapid cooling traps impurities.[9]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to induce maximum precipitation.

  • Isolation and Washing: Collect the crystals using vacuum filtration. Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by taking a melting point and comparing it to the crude material. A sharper and higher melting point indicates successful purification.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (ethanol) in small portions while heating until the solid is fully dissolved. Use the minimum amount necessary.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (water) dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[3]

  • Clarification: Add 1-2 drops of the hot "good" solvent (ethanol) back into the mixture until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent protocol above. For the washing step (step 6), use an ice-cold mixture of the two solvents in the same approximate ratio that induced crystallization.

Section 3: Troubleshooting and FAQs

Q5: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A5: "Oiling out" occurs when the solute is precipitated from the solution at a temperature above its melting point.[2] The compound comes out of solution as a liquid instead of a solid.

  • Cause 1: Solvent boiling point is too high. As discussed in Q1, the solvent's boiling point may be higher than your compound's melting point.

    • Solution: Re-select a solvent with a lower boiling point.

  • Cause 2: Solution is too concentrated. The compound may be coming out of solution too rapidly at a high temperature.[2]

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent (1-5% more) to decrease the saturation point. Allow this slightly more dilute solution to cool much more slowly. You can insulate the flask to slow the cooling rate.[1]

Q6: The solution has cooled, but no crystals have formed. What should I do?

A6: This is a common issue that usually means you have a supersaturated solution or used too much solvent.

  • Solution 1: Induce Nucleation. Sometimes crystal growth needs a starting point.

    • Scratch: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide a surface for nucleation to begin.[9]

    • Seed: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.

  • Solution 2: Too Much Solvent. If nucleation tricks don't work, you likely used too much solvent.[2][9]

    • Solution: Gently heat the solution and boil off a portion of the solvent to re-concentrate it. Then, allow it to cool again.

  • Solution 3: Insufficient Cooling. Ensure the flask has been cooled in an ice-water bath for an adequate amount of time (>15 minutes).

Q7: My final yield is very low (< 50%). How can I improve it?

A7: A low yield can result from several factors.

  • Cause 1: Using too much solvent. This is the most common reason. A significant amount of your product remains dissolved in the mother liquor.[9]

    • Solution: Before discarding the mother liquor, try concentrating it by boiling off some solvent and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

  • Cause 2: Premature crystallization during hot filtration. If crystals formed in the funnel, you lost product.

    • Solution: Ensure your filtering flask and funnel are sufficiently pre-heated. Use a slight excess of solvent before filtering and then boil it off before the cooling step.[2]

  • Cause 3: Incomplete precipitation.

    • Solution: Ensure you are cooling the solution in an ice bath for a sufficient amount of time to maximize precipitation.

Q8: My recrystallized product is still colored. How do I remove colored impurities?

A8: Highly polar, colored impurities can sometimes co-precipitate with your product.

  • Solution: Use activated charcoal (decolorizing carbon). After dissolving your crude product in the hot solvent, allow the solution to cool slightly before adding a very small amount of charcoal. Swirl and boil the mixture for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Remove the charcoal via hot gravity filtration and proceed with the recrystallization.[3]

  • Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[3]

References

  • CN110590736A - Synthesis method of 2-thiophene glyoxylic acid - Google Patents.
  • CN102977073A - Method for synthesizing 2-thiophene acetic acid through 2-thiophene alcohol - Google Patents.
  • Recrystallization using two solvents - YouTube. (2012). Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]

  • Recrystallization with two solvents : r/Chempros - Reddit. (2019). Available at: [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022). Available at: [Link]

  • Recrystallization - University of California, Los Angeles. Available at: [Link]

  • Problems in recrystallization - Biocyclopedia. Available at: [Link]

Sources

Optimization

Preventing degradation of (5-Methylthiophen-2-yl)-oxo-acetic acid during storage

Executive Summary (5-Methylthiophen-2-yl)-oxo-acetic acid (also known as 5-methyl-2-thiopheneglyoxylic acid) presents a dual-stability challenge common to heteroaromatic -keto acids: decarboxylation driven by thermal ene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Methylthiophen-2-yl)-oxo-acetic acid (also known as 5-methyl-2-thiopheneglyoxylic acid) presents a dual-stability challenge common to heteroaromatic


-keto acids: decarboxylation  driven by thermal energy and oxidative degradation  driven by photonic or atmospheric exposure.

This guide provides an evidence-based protocol to arrest these degradation pathways. The core directive is simple: Cold, Dry, Dark, and Inert. Failure to maintain these conditions typically results in the formation of 5-methylthiophene-2-carbaldehyde (via decarboxylation) or complex oxidative oligomers.

Module 1: Critical Storage Parameters

Q: What is the absolute ideal storage condition for long-term stability (>6 months)?

A: The compound must be stored at -20°C (or lower) under an inert atmosphere (Argon or Nitrogen) in a desiccated environment.

The Scientific Rationale:

  • Thermal Decarboxylation: The

    
    -keto group is electron-withdrawing, which weakens the adjacent C-C bond of the carboxylic acid. Thermal energy provides the activation energy required to cleave this bond, releasing CO
    
    
    
    and yielding the corresponding aldehyde. This reaction is irreversible.
  • Hygroscopic Hydration: The ketone carbonyl at the

    
    -position is highly electrophilic. In the presence of atmospheric moisture, it readily undergoes nucleophilic attack by water to form a gem-diol (hydrate) . While reversible, hydration alters the molecular weight (stoichiometry errors) and can catalyze further hydrolytic degradation.
    
Q: Can I store it at 4°C (Refrigerator)?

A: Only for short durations (<2 weeks) and only if the container is tightly sealed with parafilm and contains a desiccant packet.

  • Risk: Refrigerators often have high humidity. If the seal is compromised, the compound will absorb water, leading to "caking" and hydrate formation.

  • Verdict: -20°C is mandatory for banking or reference standards.

Q: Why does the color change from beige/yellow to dark brown?

A: This indicates oxidative polymerization or thiophene ring degradation. Thiophenes are electron-rich heteroaromatics; in the presence of light and oxygen, they can undergo photo-oxidation or radical coupling reactions. A darkening color is a qualitative "Check Engine" light indicating the material is compromised.

Module 2: Troubleshooting & Diagnostics

Diagnostic Workflow: Is my batch degraded?

If you suspect degradation, do not rely solely on visual inspection. Use this analytical decision matrix:

DegradationLogic Steps Steps Decision Decision OutcomeBad OutcomeBad OutcomeGood OutcomeGood Start Suspect Sample Visual Visual Check: Dark Brown or 'Wet'? Start->Visual NMR 1H-NMR (DMSO-d6) Visual->NMR If ambiguous ResultDecarb CRITICAL FAILURE: Decarboxylation (Irreversible) Visual->ResultDecarb If Black/Tar AldehydePeak Aldehyde Peak? (~9.8 - 10.0 ppm) NMR->AldehydePeak HydratePeak Broad OH Peak? (Gem-diol formation) AldehydePeak->HydratePeak No AldehydePeak->ResultDecarb Yes ResultHydrate WARNING: Hydrate Formed (Reversible via drying) HydratePeak->ResultHydrate Yes ResultPure PASS: Material Intact HydratePeak->ResultPure No

Figure 1: Analytical decision tree for assessing compound purity. Note that the aldehyde peak is the definitive sign of irreversible damage.

Quantitative Data: Degradation Markers
ParameterIntact CompoundDegraded (Decarboxylated)Degraded (Hydrated)
Appearance Pale yellow/beige solidDark oil or gummy solidSticky/clumped solid
1H NMR (CHO) AbsentSinglet ~9.8 ppm Absent
1H NMR (Thiophene) Sharp doubletsShifted/BroadenedSharp, slight shift
Solubility Soluble in DMSO, MeOHSolubleSoluble
LC-MS (M-H)- 169.0 m/z125.0 m/z (Aldehyde)187.0 m/z (Hydrate +18)

Module 3: Handling & Recovery Protocols

Protocol A: The "Cold Chain" Handling Method

Use this whenever you need to weigh out the compound.

  • Equilibration: Remove the vial from the -20°C freezer. Do not open it immediately.

  • Condensation Prevention: Place the vial in a desiccator or on the bench and allow it to reach room temperature (approx. 20–30 mins).

    • Why? Opening a cold vial causes atmospheric moisture to condense instantly inside the vial, initiating hydration.

  • Inert Sampling: If possible, weigh the material inside a glovebox or glovebag filled with N

    
    . If not, work quickly.
    
  • Purge & Seal: Before closing, gently blow a stream of Argon or Nitrogen into the headspace of the vial to displace oxygen and moisture.

  • Reseal: Wrap the cap interface with Parafilm® M to create a secondary moisture barrier.

Protocol B: Salvaging Hydrated Material

If the material has clumped due to moisture but shows no aldehyde peak (decarboxylation), it can be dried.

  • Dissolve the material in a minimal amount of anhydrous Ethyl Acetate.

  • Add anhydrous MgSO

    
     (Magnesium Sulfate) to dry the solution.
    
  • Filter off the drying agent.

  • Concentrate in vacuo at low temperature (bath < 30°C). Do not heat , as this will trigger decarboxylation.

  • Dry under high vacuum (0.1 mbar) overnight to remove residual solvent.

Module 4: Frequently Asked Questions (FAQs)

Q: I see a small impurity peak at 9.8 ppm in my NMR. Can I still use the compound? A: That is the aldehyde degradation product.

  • For biological assays: NO. Aldehydes are reactive electrophiles (Schiff base formers) and can cause false positives/toxicity unrelated to your target mechanism.

  • For synthesis: Maybe. If you are doing a reaction that tolerates aldehydes (or where the aldehyde is an intermediate), you might proceed, but adjust stoichiometry.

Q: The SDS says "Keep Cold." Does that mean dry ice for shipping? A: For transit times <48 hours, blue ice (4°C) is usually sufficient provided the compound is sealed against moisture. For international or delayed shipping, dry ice is strongly recommended to prevent thermal excursions that trigger decarboxylation.

Q: Is the compound light sensitive? A: Yes. Thiophene derivatives can form singlet oxygen sensitizers or undergo radical reactions under UV/visible light. Always store in amber vials or wrap clear vials in aluminum foil.

References

  • ChemicalBook. Glyoxylic acid Properties and Stability. (General chemistry of glyoxylic acid derivatives).

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Methylthiophene-2-carboxylic acid (Structural Analog). (Handling and storage safety data).

  • BenchChem. Preventing Decarboxylation of Beta-Keto Acids. (Mechanistic parallels for alpha/beta-keto acid instability).

  • Leafly. Decarboxylation Science. (General principles of thermal decarboxylation kinetics).

  • National Institutes of Health (PubMed). Decarboxylation of alpha-keto acids. (Metabolic and chemical stability studies).

Troubleshooting

Removing unreacted starting materials from (5-Methylthiophen-2-yl)-oxo-acetic acid

[1][2] Executive Summary The synthesis of (5-Methylthiophen-2-yl)-oxo-acetic acid typically involves the Friedel-Crafts acylation of 2-methylthiophene with oxalyl chloride (often catalyzed by ), followed by hydrolysis.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The synthesis of (5-Methylthiophen-2-yl)-oxo-acetic acid typically involves the Friedel-Crafts acylation of 2-methylthiophene with oxalyl chloride (often catalyzed by


), followed by hydrolysis.[1]

The primary challenge users face is separating the unreacted starting material (2-methylthiophene , a neutral liquid) from the target product (an


-keto acid). Because the target molecule is a carboxylic acid, we can leverage a pH-switchable solubility protocol  (Acid-Base Extraction) as the primary purification engine.[1] This guide details that "self-validating" workflow.

Module 1: The Core Protocol (Acid-Base Extraction)

User Question: I have a crude reaction mixture containing my product and residual 2-methylthiophene. How do I separate them without running a column?

Technical Insight: The physicochemical difference between your components is drastic.

  • Target:

    
     (Carboxylic acid).[1] Soluble in aqueous base.
    
  • Impurity (2-Methylthiophene): Neutral, lipophilic liquid. Insoluble in water; soluble in organics.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction residue in a non-polar organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are recommended.

    • Why? These solvents dissolve the neutral starting material effectively.

  • Basification (The Separation Event): Extract the organic phase with saturated aqueous Sodium Bicarbonate (

    
    )  (
    
    
    
    volumes).
    • Mechanism:[2][3] The base deprotonates the carboxylic acid, converting it into its water-soluble sodium salt (carboxylate). The neutral 2-methylthiophene remains in the organic layer.[1]

    • Tip: Avoid strong bases like NaOH initially if your molecule is sensitive to haloform-type cleavage (though

      
      -keto acids are generally stable, mild base is safer).[1]
      
  • Organic Wash (The Scavenger Step): Keep the Aqueous Layer . Wash it once more with fresh DCM/EtOAc.

    • Critical: This removes physically entrained droplets of the starting material.

  • Acidification (Product Recovery): Cool the aqueous layer to

    
     and slowly acidify with 1M HCl  to pH 1–2.
    
    • Observation: The target acid should precipitate as a solid or form an oil that can be extracted back into fresh EtOAc.

  • Final Isolation: Filter the precipitate (if solid) or extract the acidified aqueous layer with EtOAc, dry over

    
    , and concentrate.
    
Visualization: The pH-Switch Workflow

PurificationLogic Start Crude Mixture (Target Acid + Neutral SM) Step1 Dissolve in Organic Solvent (DCM or EtOAc) Start->Step1 Step2 Extract with Sat. NaHCO3 (aq) Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer Contains: Unreacted 2-Methylthiophene Split->OrgLayer Top/Bottom (Solvent dependent) AqLayer Aqueous Layer Contains: Target as Sodium Salt Split->AqLayer Target in Water Discard DISCARD (Or recover SM) OrgLayer->Discard Wash Wash with fresh Organic Solvent (Removes entrained SM) AqLayer->Wash Acidify Acidify with HCl (pH < 2) Wash->Acidify Final Precipitate/Extract Target Acid (High Purity) Acidify->Final

Caption: Logical flow for separating neutral thiophene impurities from the acidic target using pH manipulation.

Module 2: Polishing & Troubleshooting (Recrystallization)[2]

User Question: I performed the extraction, but the solid is slightly off-white or has a distinct thiophene smell. How do I polish it?

Technical Insight: Thiophene derivatives often suffer from "red oil" oligomerization or trace sulfurous impurities. Recrystallization is the most effective method for final polishing.

Recommended Solvent Systems
Solvent SystemSuitabilityProtocol Notes
Water High

-Keto acids are often sparingly soluble in cold water but soluble in hot.[1] Dissolve in minimum boiling water, filter hot (to remove insoluble oligomers), and cool slowly.
Toluene Medium Good for removing non-polar impurities.[4] If the acid is too soluble, add Hexane/Heptane to induce precipitation.
EtOAc / Hexane High Dissolve in minimum warm EtOAc. Add Hexane dropwise until turbidity appears. Cool to

.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Oily Product Residual solvent or low MPTriturate (grind) the oil with Hexane or Pentane.[1] This pulls out residual 2-methylthiophene and induces crystallization.[1]
Emulsions Thiophene oligomers acting as surfactantsAdd solid NaCl (brine saturation) to the aqueous layer before separation. Filter the biphasic mixture through Celite if "rag" layer persists.[3][5]
Strong Smell Residual 2-methylthiopheneThe SM is volatile (bp 112°C).[1] Dry the final solid in a vacuum oven at 40–50°C overnight.

Module 3: Analytical Verification

User Question: How do I confirm the starting material is quantitatively removed?

Technical Insight: You must look for the specific spectroscopic signatures of the starting material versus the product.

H-NMR Spectroscopy (Diagnostic Peaks)
  • Target ((5-Methylthiophen-2-yl)-oxo-acetic acid):

    • Look for the methyl singlet. Due to the electron-withdrawing carbonyl group at the C2 position, the C5-methyl group will shift downfield compared to the starting material.[1]

    • Check for the disappearance of the C2-proton signal (present in the SM, absent in the product).

  • Impurity (2-Methylthiophene):

    • Methyl doublet (approx.

      
       2.4-2.5 ppm).[1]
      
    • C2-Proton multiplet (approx.[1]

      
       6.7-6.9 ppm).[1]
      
HPLC (Reverse Phase)
  • Column: C18.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Elution Order: The target acid is polar (elutes earlier). The starting material (2-methylthiophene) is non-polar (elutes later, often in the wash phase).

References

  • Friedel-Crafts Acylation of Thiophenes

    • Source: Organic Syntheses, Coll.[6] Vol. 3, p. 14 (1955); Vol. 18, p. 1 (1938). (Methodology for acylation of thiophenes).

    • URL:[1]

  • Purification of Thiophene Acetic Acid Derivatives

    • Source: US Patent 5650522A, "Process for the preparation of alpha-methyl-2-thiopheneacetic acid derivatives."[1] (Describes acid-base workup and solvent selection).

    • URL:[1]

  • Synthesis of Thiophene Glyoxylic Intermediates

    • Source: Bioorganic & Medicinal Chemistry Letters, 2006. (Describes the synthesis of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] derivatives via similar keto-acid intermediates).

    • URL:[1][7]

  • Physical Properties of 2-Methylthiophene

    • Source: PubChem Compound Summary for CID 12345 (2-Methylthiophene).[1]

    • URL:[1]

Sources

Optimization

Technical Support Center: Addressing Catalyst Poisoning in Reactions Involving Thiophene Derivatives

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation caused by thiophene and its derivatives. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation caused by thiophene and its derivatives. This guide provides in-depth troubleshooting, field-proven protocols, and a comprehensive understanding of the science behind catalyst poisoning to help you maintain reaction efficiency and integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst poisoning by thiophene derivatives.

Q1: What is catalyst poisoning by thiophene derivatives?

A: Catalyst poisoning is the deactivation of a catalyst by a chemical compound that binds to its active sites.[1] Thiophene and its derivatives are notorious catalyst poisons, particularly for transition metal catalysts (e.g., Pd, Pt, Ni, Ru).[2][3] The sulfur atom in the thiophene ring possesses lone pairs of electrons that readily and strongly adsorb onto the metal surface, forming stable metal-sulfur bonds.[3][4] This process blocks the catalytically active sites, preventing reactant molecules from adsorbing and reacting, which leads to a partial or complete loss of catalytic activity.[5]

Q2: Which types of catalysts are most susceptible to thiophene poisoning?

A: Noble metal catalysts are highly susceptible. This includes:

  • Palladium (Pd)-based catalysts: Widely used in hydrogenation and cross-coupling reactions, Pd catalysts are severely deactivated by sulfur compounds.[2][4]

  • Platinum (Pt)-based catalysts: Similar to palladium, platinum catalysts used in hydrogenation and emission control are vulnerable to sulfur poisoning.[5]

  • Nickel (Ni)-based catalysts: Raney Nickel and other supported nickel catalysts are also readily poisoned by thiophene, which can form stable nickel sulfide species on the surface.[6][7]

Catalysts used for hydrodesulfurization (HDS), such as those based on molybdenum sulfide (MoS₂) promoted with cobalt (Co) or nickel, are designed to interact with sulfur compounds but can still be inhibited by the strong adsorption of thiophene.[8][9]

Q3: What are the initial signs of catalyst deactivation in my reaction?

A: The primary indicators of catalyst deactivation include:

  • A reaction that starts normally but then slows down or stops completely before reaching full conversion.[2]

  • Inconsistent results and poor reproducibility between different batches of the same reaction, which may point to variable levels of sulfur impurities in the reagents.[10]

  • A noticeable change in product selectivity, as the poison may preferentially block certain types of active sites, altering the reaction pathway.[10]

  • In the case of recycled catalysts, a progressive decrease in activity with each subsequent use.[2]

Q4: Can catalysts be designed to be resistant to thiophene poisoning?

A: Yes, significant research is dedicated to developing sulfur-tolerant catalysts. Key strategies include:

  • Bimetallic Catalysts: Combining the primary catalytic metal with a second metal can modify the electronic properties of the active sites, reducing their affinity for sulfur.[10][11]

  • Catalyst Supports: The choice of support material can influence sulfur tolerance. For instance, supports like ceria can trap sulfur species, protecting the active metal.[10]

  • Metal Sulfide Catalysts: For certain applications like hydrodesulfurization, catalysts based on metal sulfides (e.g., MoS₂, WS₂) are inherently more resistant to sulfur poisoning than their metallic counterparts.[10][12]

Section 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific problems encountered during experiments.

Guide 1: Rapid Loss of Catalytic Activity

Problem: My hydrogenation reaction (e.g., using a Pd/C or Pt/Al₂O₃ catalyst) stops prematurely after starting as expected. I suspect thiophene contamination. What should I do?

Answer: A sudden drop in activity is a classic symptom of catalyst poisoning. Follow this diagnostic and troubleshooting workflow:

Troubleshooting Workflow: Sudden Activity Loss

G cluster_0 Diagnosis cluster_1 Solution A Reaction Stalls B Analyze Reagents & Solvents for Sulfur Content A->B Hypothesis: Poisoning C Run Control Reaction with High-Purity Materials B->C Sulfur Detected E No Poisoning Detected B->E No Sulfur Detected D Poisoning Confirmed C->D Control reaction succeeds C->E Control reaction also fails F Purify Feedstock (e.g., use ZnO guard bed) D->F G Select Sulfur-Tolerant Catalyst D->G H Regenerate Poisoned Catalyst D->H I Re-evaluate Other Reaction Parameters (Temp, Pressure, etc.) E->I

Caption: Workflow for diagnosing and addressing sudden catalyst deactivation.

Step-by-Step Troubleshooting:

  • Confirm the Sulfur Source: The first step is to identify the source of the thiophene derivative. Analyze all starting materials, solvents, and even gases for sulfur content. Common sources can be impurities in commercial-grade reagents.[10] Analytical techniques like Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) or combustion analysis can quantify sulfur levels.[13][14]

  • Implement Feedstock Purification: The most effective strategy is to prevent the poison from reaching the catalyst.[11]

    • Adsorbent Beds: Pass liquid or gaseous reactants through a "guard bed" containing materials like zinc oxide (ZnO) or activated carbon, which can effectively trap sulfur compounds before they enter your reactor.[10]

    • Distillation: If the boiling point of the thiophene impurity is sufficiently different from your reactant, distillation can be an effective purification method.

  • Consider a More Tolerant Catalyst: If feedstock purification is not feasible or is incomplete, switching to a more robust catalyst is the next best option. Research bimetallic catalysts or catalysts with protective coatings that show enhanced resistance to sulfur.[4][10]

  • Attempt Catalyst Regeneration: If a significant amount of valuable catalyst has been poisoned, regeneration may be a viable option. Proceed to the protocols in Section 3 for detailed procedures.

Guide 2: Inconsistent Reaction Yields and Selectivity

Problem: My reaction yields are inconsistent from one run to the next, and I'm observing a shift in product selectivity. Could this be related to low-level thiophene poisoning?

Answer: Yes, inconsistent results are often traced back to variable impurity levels in reagents.[10] Low concentrations of a poison like thiophene might not kill the catalyst entirely but can cause partial and selective deactivation.

Causality and Solutions:

  • Why Selectivity Changes: Catalyst surfaces often have multiple types of active sites, each favoring a different reaction pathway. Sulfur may adsorb more strongly to the most active sites (e.g., corner or edge atoms on a metal nanoparticle), poisoning the primary reaction pathway and allowing slower, secondary reactions to dominate, thus changing the product distribution.[10]

  • Diagnostic Steps:

    • Standardize Reagents: Source all reagents from a single, high-purity batch for a series of experiments. If the inconsistency disappears, the problem was variable reagent purity.

    • Analyze Multiple Batches: If possible, analyze different batches of your starting materials for sulfur content to correlate impurity levels with reaction outcomes.

    • Optimize Reaction Conditions: Sometimes, the negative effects of partial poisoning can be mitigated by adjusting reaction parameters. For example, increasing the reaction temperature might compensate for the loss of the most active sites, though this can also lead to other side reactions.[10]

Guide 3: Complete Reaction Failure

Problem: My reaction does not start at all. I am using a thiophene derivative as a substrate with a palladium catalyst.

Answer: When a thiophene derivative is the intended reactant, standard noble metal catalysts are often unsuitable due to immediate and severe poisoning. The strong interaction between the thiophene's sulfur and the catalyst's active sites can completely inhibit the reaction.[3]

Mechanism of Inhibition:

The thiophene molecule can adsorb onto the catalyst surface in several ways. A "planar" adsorption involves the π-system of the aromatic ring interacting with the metal, while a "perpendicular" mode involves direct bonding of the sulfur atom to a metal site.[15][16] Both modes can effectively block the sites needed for the desired catalytic cycle.

Adsorption Modes of Thiophene on a Metal Surface

G cluster_0 Planar Adsorption (π-interaction) cluster_1 Perpendicular Adsorption (S-anchorage) Metal_Surface_1 Metal Surface Thiophene_Ring_1 Thiophene Ring Thiophene_Ring_1->Metal_Surface_1 π-electrons interact with metal d-orbitals Metal_Surface_2 Metal Surface Sulfur_Atom S Sulfur_Atom->Metal_Surface_2 Strong σ-bond (Poisoning) Thiophene_Ring_2 C₄H₄

Caption: Two primary modes of thiophene adsorption on a catalyst surface.

Solutions and Alternative Approaches:

  • Use of Excess Catalyst: In some specific cases, using a large excess of the catalyst can overcome the poisoning, as a sufficient number of active sites may remain unpoisoned to carry out the reaction. However, this is economically and environmentally undesirable.[17]

  • Catalyst Modification: The use of specific additives can sometimes mitigate the poisoning effect. For example, in certain hydrogenations, the presence of a strong acid can protonate the sulfur, reducing its ability to bind to the metal catalyst.[3]

  • Alternative Catalytic Systems: The most robust solution is to use a catalyst designed for this chemistry. Hydrodesulfurization (HDS) catalysts like Co-MoS₂ or Ni-MoS₂ are explicitly designed to activate the C-S bond in thiophenes.[9][18]

  • Stoichiometric Reagents: If a catalytic approach is not feasible, consider non-catalytic pathways using stoichiometric reagents to achieve the desired transformation.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key workflows.

Protocol 1: Thermal Regeneration of a Poisoned Palladium Catalyst

This protocol is designed for a sulfur-poisoned palladium-on-alumina (Pd/Al₂O₃) catalyst and involves high-temperature treatment to decompose and remove sulfur species.

Safety Precaution: All high-temperature operations should be performed in a well-ventilated fume hood or a dedicated tube furnace with proper exhaust.

Materials:

  • Poisoned Pd/Al₂O₃ catalyst

  • Tube furnace with temperature control

  • Quartz or ceramic tube

  • Source of inert gas (Nitrogen or Argon)

  • Source of air or a lean air/N₂ mixture (e.g., 5% O₂)

  • Source of a reducing gas mixture (e.g., 5% H₂ in N₂) - Use with extreme caution.

Procedure:

  • Inert Purge: Place the poisoned catalyst in the furnace tube. Heat the catalyst to 100-150°C under a steady flow of inert gas (e.g., N₂) for 30 minutes to remove any physisorbed water and volatiles.

  • Oxidative Treatment (Calcination):

    • Switch the gas flow to air or a lean oxygen mixture.

    • Slowly ramp the temperature to 500-550°C. High temperatures are often required to decompose stable metal sulfates.[19]

    • Hold at this temperature for 2-4 hours. During this step, adsorbed sulfur species are oxidized to sulfur dioxide (SO₂), which is carried away in the gas stream. The palladium will be converted to palladium oxide (PdO).

    • Rationale: This step aims to break the strong Pd-S bonds and convert sulfur into a volatile oxide.[20]

  • Inert Purge (Cooling): Switch the gas back to the inert stream and allow the catalyst to cool to near room temperature.

  • Reductive Treatment (Re-activation):

    • Once cooled, switch the gas flow to the reducing mixture (e.g., 5% H₂/N₂).

    • Slowly heat the catalyst to 200-300°C. This step reduces the PdO back to the active metallic palladium (Pd⁰).

    • Hold for 1-2 hours or until the reduction is complete.

    • Rationale: The active form for most hydrogenation and cross-coupling reactions is the metallic state of the noble metal.[20]

  • Final Purge and Storage: Cool the catalyst to room temperature under an inert gas flow. Once cooled, transfer the regenerated catalyst to an inert atmosphere container for storage.

Protocol 2: Quantitative Analysis of Sulfur in a Liquid Reagent

This protocol outlines a general procedure for sample preparation for analysis by a combustion-based sulfur analyzer.

Materials:

  • Liquid reagent sample

  • Combustion elemental analyzer with a sulfur detector (e.g., UV fluorescence).[13]

  • Appropriate sample boats (e.g., quartz).

  • Micropipette.

Procedure:

  • Instrument Calibration: Calibrate the analyzer using certified liquid standards with known sulfur concentrations that bracket the expected concentration in your sample.

  • Sample Preparation:

    • Ensure the sample is homogeneous. If solids are present, either filter them or ensure they are well-suspended during sampling.

    • Using a micropipette, accurately transfer a known volume or weight of the liquid sample into the sample boat.

  • Analysis:

    • Place the sample boat into the analyzer's introduction system.

    • Initiate the analysis sequence according to the manufacturer's instructions. The sample is combusted at high temperatures in an oxygen-rich atmosphere, converting all sulfur to SO₂.[21]

    • The SO₂ is detected and quantified, and the software calculates the sulfur concentration in the original sample (typically in ppm or wt%).

  • Data Validation: Run a quality control standard after a set number of samples to ensure the instrument's calibration remains stable.

Section 4: Data Summary Table

The following table summarizes the tolerance and poisoning characteristics of various catalyst types.

Catalyst TypeCommon MetalsSusceptibility to ThiopheneCommon Poisoning MechanismRegeneration Feasibility
Noble Metal Pd, Pt, Rh, RuVery HighStrong chemisorption on metal sites, formation of metal sulfides.[4][5]Moderate to High (Thermal/Oxidative treatment).[19][20]
Base Metal Ni, CoHighFormation of stable surface sulfides, site blocking.[6]Moderate (High-temp oxidation or steam treatment).[7]
Metal Sulfide MoS₂, WS₂Low to ModerateCompetitive adsorption, inhibition of active sites.[8]Not typically regenerated for sulfur poisoning.
Metal Carbide Mo₂CModerateSurface oxidation or coking induced by sulfur species.[22]Reversible for steam reforming, difficult for oxidative reforming.[22]

References

  • Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Treatment Processes.
  • A theoretical investigation on the hydrodesulphurisation mechanism of hydrogenated thiophene over Cu–Mo-modified FAU zeolite. Taylor & Francis Online.
  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles.
  • Study on the mechanism of hydrodesulfurization of tetrahydrothiophene catalyzed by nickel phosphide. ScienceDirect.
  • Hydrodesulfurization of Thiophene over -Mo2N c
  • Electrochemical characterization and regeneration of sulfur poisoned Pt c
  • Can Sulfur Poisoning Be Reversed or Regenerated in a C
  • THIOPHENE HYDRODESULFURIZATION ON MoS2; THEORETICAL ASPECTS. ScienceDirect.
  • How to Prevent Catalyst Poisoning
  • Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water tre
  • Adsorption Of Thiophene On Transition Metal Surfaces With The Inclusion Of Van Der Waals Effects. STARS.
  • Thiophene Poisoning and reactivation of a supported nickel hydrogenation catalyst: The effect of temper
  • Density Functional Theory Investigation on Thiophene Hydrodesulfurization Mechanism Catalyzed by ReS2 (001) Surface.
  • Adsorption and Desulfurization Mechanism of Thiophene on Layered FeS(001), (011), and (111) Surfaces: A Dispersion-Corrected Density Functional Theory Study.
  • Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. MDPI.
  • Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S form
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Benchchem.
  • Catalyst Poisoning Mitigation. Energy → Sustainability Directory.
  • Identification of the Adsorption Mode of Thiophene on Sulfided Mo Catalysts.
  • Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions.
  • Adsorption of thiophene on metal surfaces: a planar mode, b...
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • CATALYTIC HYDRODESULPHURIZATION OF THIOPHENE: V. THE HYDROTHIOPHENES. SELECTIVE POISONING AND ACIDITY OF THE CATALYST SURFACE. Canadian Science Publishing.
  • Troubleshooting low conversion rates in thiophene acetyl
  • Adsorption of Thiophene on Transition Metal Surfaces with the Inclusion of van der Waals Effects.
  • Catalyst deactiv
  • CATALYTIC HYDRODESULPHURIZATION OF THIOPHENE: V. THE HYDROTHIOPHENES. SELECTIVE POISONING AND ACIDITY OF THE CATALYST SURFACE. Canadian Science Publishing.
  • On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. Springer.
  • The hydrogenation process of thiophene to 2,5-DHT, 2,3-DHT, and THT.
  • Catalytic hydrogenation of Thiophene deriv
  • Hydrogenation and C–S bond activation pathways in thiophene and tetrahydrothiophene reactions on sulfur-passivated surface.
  • Detection of the Carbon and Sulfur Content in Catalysts by Carbon and Sulfur Analyzer. STEMart.
  • Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Eleme. Analytik Jena.
  • Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid. PMC.
  • Sulfur Analysis. Ci Analytics.
  • Unlocking the Mysteries of Technical Catalyst Deactivation: A View
  • Heterocyclic compounds - Thiophene. Slideshare.
  • C
  • Sulfur Analysis for Fuels. Malvern Panalytical.
  • Analytical Methods for Sulfur Determination in Glasses, Rocks, Minerals and Fluid Inclusions.
  • Poisoning effect of thiophene on the catalytic activity of molybdenum carbide during tri-methyl pentane reforming for hydrogen gener
  • Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. PubMed.
  • Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS C
  • MIL-101(Cr)-NO2 as efficient catalyst for the aerobic oxidation of thiophenols and the oxidative desulfurization of dibenzothiophenes.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of (5-Methylthiophen-2-yl)-oxo-acetic acid

This technical guide provides a comprehensive framework for the characterization of (5-Methylthiophen-2-yl)-oxo-acetic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into the int...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the characterization of (5-Methylthiophen-2-yl)-oxo-acetic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into the interpretation of its Fourier-Transform Infrared (FTIR) spectrum, a cornerstone technique for identifying functional groups. Furthermore, we will objectively compare the insights gained from FTIR with those from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing a multi-faceted approach to structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the spectroscopic signature of this important thiophene derivative.

The Significance of Spectroscopic Characterization

In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to probe the connectivity of atoms and the nature of chemical bonds. For a molecule like (5-Methylthiophen-2-yl)-oxo-acetic acid, with its combination of a heterocyclic aromatic ring, a carboxylic acid, and an α-keto group, a multi-technique approach is essential for a complete and confident characterization.

I. Fourier-Transform Infrared (FTIR) Spectroscopy: Unveiling the Vibrational Fingerprint

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of the functional groups present, providing a unique "fingerprint" of the molecule.

Predicted FTIR Absorption Peaks for (5-Methylthiophen-2-yl)-oxo-acetic acid
Predicted Peak Position (cm⁻¹) Vibrational Mode Functional Group Rationale and Comparative Insights
~3400-2400 (broad)O-H stretchCarboxylic AcidThis very broad absorption is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. Its breadth is a hallmark of strong hydrogen bonding.
~1730-1710 (strong)C=O stretchα-Keto CarbonylThis sharp, strong peak is anticipated for the ketone carbonyl group. Its position is influenced by the electron-withdrawing carboxylic acid group.
~1710-1680 (strong)C=O stretchCarboxylic Acid CarbonylThis absorption is expected for the carbonyl of the carboxylic acid. It may appear as a distinct peak or as a shoulder on the α-keto carbonyl peak, potentially overlapping.
~3100C-H stretchAromatic (Thiophene)Weak to medium intensity bands in this region are characteristic of the C-H stretching vibrations on the thiophene ring.[1]
~2920C-H stretchAliphatic (Methyl)This peak corresponds to the stretching vibration of the C-H bonds in the methyl group attached to the thiophene ring.
~1540 and ~1450C=C stretchAromatic (Thiophene)These two bands are characteristic of the carbon-carbon double bond stretching vibrations within the thiophene ring, confirming the presence of the heterocyclic core.
~1440-1395O-H bendCarboxylic AcidA medium intensity in-plane bending vibration for the hydroxyl group of the carboxylic acid is expected in this region.
~1250-1050C-H in-plane deformationAromatic (Thiophene)For 2,5-disubstituted thiophenes, absorptions in this region are expected due to the in-plane bending of the ring hydrogens.[1]
~810C-H out-of-plane bendingAromatic (Thiophene)A strong band in this region is a key indicator of a 2,5-disubstituted thiophene ring.
~710-687C-S stretchThiophene RingThe stretching vibration of the carbon-sulfur bond in the thiophene ring typically appears in this region.[2]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Objective: To obtain a clean and interpretable FTIR spectrum of solid (5-Methylthiophen-2-yl)-oxo-acetic acid using the KBr pellet method.

Materials:

  • (5-Methylthiophen-2-yl)-oxo-acetic acid (analyte)

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Methodology:

Figure 1: Experimental workflow for obtaining an FTIR spectrum using the KBr pellet method.

Causality Behind Experimental Choices:

  • Why KBr? Potassium bromide is transparent in the mid-infrared region, ensuring that the observed absorption peaks are solely from the analyte.

  • Why grind? Grinding the sample to a fine powder minimizes light scattering, leading to a better signal-to-noise ratio and sharper peaks.

  • Why a transparent pellet? A transparent pellet indicates that the sample is well-dispersed in the KBr matrix, which is crucial for obtaining a high-quality spectrum.

II. A Comparative Look: FTIR vs. NMR and Mass Spectrometry

While FTIR is excellent for identifying functional groups, it provides limited information about the overall molecular structure and connectivity. To gain a more complete picture, we must turn to other spectroscopic techniques.

Figure 2: The complementary roles of FTIR, NMR, and Mass Spectrometry in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms. For (5-Methylthiophen-2-yl)-oxo-acetic acid, both ¹H and ¹³C NMR would be invaluable.

Expected ¹H NMR Signals:

  • ~2.5 ppm (singlet, 3H): The three protons of the methyl group on the thiophene ring.

  • ~7.0-8.0 ppm (two doublets, 1H each): The two protons on the thiophene ring, showing coupling to each other.

  • ~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group.

Expected ¹³C NMR Signals:

  • ~15 ppm: The carbon of the methyl group.

  • ~125-150 ppm (four signals): The four carbons of the thiophene ring.

  • ~160-170 ppm: The carbonyl carbon of the carboxylic acid.

  • ~180-190 ppm: The carbonyl carbon of the α-keto group.

Comparison with FTIR: NMR provides a detailed map of the carbon-hydrogen framework, which FTIR cannot. It confirms the number of different types of protons and carbons and their neighboring atoms.

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry determines the mass-to-charge ratio of ions, providing the exact molecular weight of the compound and information about its fragmentation pattern.

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of (5-Methylthiophen-2-yl)-oxo-acetic acid (170.18 g/mol ).

  • Fragmentation Peaks: Characteristic fragments would include the loss of CO₂ (44 Da) from the carboxylic acid and cleavage at the C-C bond between the two carbonyl groups.

Comparison with FTIR: MS provides the crucial information of the molecular formula, which is not directly obtainable from FTIR. The fragmentation pattern can further corroborate the presence of specific functional groups identified by FTIR.

III. Integrated Spectroscopic Analysis: A Holistic Approach

The most powerful approach to structural characterization is the integration of data from multiple spectroscopic techniques.

integrated_analysis cluster_ftir FTIR Data cluster_nmr NMR Data cluster_ms MS Data ftir_peaks C=O, O-H, C-S, C-H peaks Conclusion Confirmed Structure of (5-Methylthiophen-2-yl)-oxo-acetic acid ftir_peaks->Conclusion Identifies Functional Groups nmr_signals Proton & Carbon Signals (Chemical Shifts, Coupling) nmr_signals->Conclusion Defines Connectivity ms_peaks Molecular Ion Peak Fragmentation Pattern ms_peaks->Conclusion Confirms Molecular Formula

Figure 3: An integrated approach combining FTIR, NMR, and MS data for unambiguous structural confirmation.

By combining these techniques, a researcher can confidently:

  • Identify the functional groups present in the molecule using FTIR.

  • Determine the connectivity of the atoms and the overall carbon-hydrogen framework using NMR.

  • Confirm the molecular weight and formula using MS.

This integrated approach provides a self-validating system for the characterization of (5-Methylthiophen-2-yl)-oxo-acetic acid and other novel compounds, ensuring the scientific integrity of the research.

References

  • Foroumadi, A., Oboudiat, M., Emami, S., Karimollah, A., Saghaee, L., Moshafi, M. H., & Shafiee, A. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. Bioorganic & medicinal chemistry, 14(10), 3421–3427. [Link]

  • Hirota, M., S. S., & Oki, M. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(1), 179-194. [Link]

  • K.P.C. Vollhardt, N.E. Schore. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
  • Matrix Fine Chemicals. (n.d.). 2-OXO-2-(THIOPHEN-2-YL)ACETIC ACID | CAS 4075-59-6. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds. Springer Science & Business Media.
  • Rapf, R. J., et al. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. The Journal of Physical Chemistry A, 126(8), 1335-1345. [Link]

  • Rao, C. N. R. (2012). Chemical applications of infrared spectroscopy. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Smith, B. C. (1999).
  • Stuart, B. H. (2004).

Sources

Comparative

Mass spectrometry fragmentation patterns of (5-Methylthiophen-2-yl)-oxo-acetic acid

Executive Summary (5-Methylthiophen-2-yl)-oxo-acetic acid (MW: 170.19 g/mol ) is a critical intermediate in the synthesis of third-generation cephalosporins (e.g., Cefditoren, Cefteram). Its structural core—an -keto acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Methylthiophen-2-yl)-oxo-acetic acid (MW: 170.19 g/mol ) is a critical intermediate in the synthesis of third-generation cephalosporins (e.g., Cefditoren, Cefteram). Its structural core—an


-keto acid attached to a methylated thiophene ring—presents unique challenges in mass spectrometry due to the lability of the oxo-acetic moiety.

This guide compares the mass spectrometric "performance" (defined here as ionization efficiency, spectral stability, and diagnostic fragmentation) of this target analyte against:

  • Methodological Alternatives: Electrospray Ionization (ESI) vs. Electron Impact (EI).[1]

  • Structural Analogs: Differentiating the target from Thiophen-2-yl-oxo-acetic acid (non-methylated analog) to prevent false positives in impurity profiling.

Key Finding: ESI in negative mode (


) offers superior sensitivity and a cleaner fragmentation pathway (

loss) compared to EI, which induces excessive in-source degradation unless derivatization is employed.

Structural Analysis & Theoretical Fragmentation

Understanding the fragmentation requires analyzing the bond dissociation energies (BDE) of the functional groups.

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 170.0038 Da

  • Key Labile Bonds:

    • 
       bond between the ketone and carboxylic acid (
      
      
      
      -cleavage).
    • 
       bond between the thiophene ring and the carbonyl group.
      
Fragmentation Pathway Mechanism

The fragmentation follows a sequential neutral loss pattern characteristic of


-keto acids.
  • Precursor Ion: In ESI(-), the carboxylic proton is abstracted, yielding

    
     at m/z 169 .
    
  • Primary Fragmentation (Decarboxylation): The most energetically favorable step is the loss of

    
     (44 Da), resulting in the acyl anion at m/z 125 .
    
  • Secondary Fragmentation (Decarbonylation): The resulting carbonyl is lost as

    
     (28 Da), leaving the 5-methylthiophene anion at m/z 97 .
    
Visualization: Fragmentation Pathway

Fragmentation M Precursor [M-H]- (m/z 169) Frag1 Acyl Anion (m/z 125) M->Frag1 -CO2 (44 Da) Decarboxylation Frag2 5-Methylthiophene Anion (m/z 97) Frag1->Frag2 -CO (28 Da) Decarbonylation RingBreak Ring Fragmentation (m/z 45, 53) Frag2->RingBreak High Energy CID

Caption: Sequential fragmentation pathway in Negative Mode ESI. The transition from m/z 169 to 125 is the primary quantifier transition.

Comparative Performance Analysis

Methodological Comparison: ESI(-) vs. EI (GC-MS)

The choice of ionization technique drastically alters the observed spectrum.

FeatureMethod A: ESI-MS/MS (Negative) Method B: EI-MS (70 eV)
Precursor Stability High. Dominant

(m/z 169).
Low. Molecular ion

(m/z 170) is weak/absent due to thermal degradation.
Primary Fragment m/z 125 (

).
m/z 125 (

) or m/z 111 (Methyl-thiophene carbonyl).
Sample Prep Minimal (Dilute & Shoot).Complex. Requires derivatization (e.g., TMS or PFBHA) to prevent thermal decarboxylation in the injector.
Sensitivity Superior for acidic species.Moderate; dependent on derivatization efficiency.
Application Impurity profiling in fermentation broth or API synthesis.Volatile metabolite analysis.
Structural Analog Comparison

Differentiation from the non-methylated analog (Thiophen-2-yl-oxo-acetic acid ) is crucial.

FeatureTarget: (5-Methylthiophen...) Analog: (Thiophen-2-yl...) Differentiation Logic
Precursor (ESI-) m/z 169m/z 155

14 Da
(Methyl group).
Base Fragment m/z 125m/z 111The methyl group remains attached to the ring during soft fragmentation.
Ring Fragment m/z 97 (Methylthiophene)m/z 83 (Thiophene)Diagnostic for ring substitution.

Experimental Protocols

Protocol A: High-Resolution ESI-MS/MS Profiling

Best for: Structural confirmation and impurity identification.

Reagents:

  • LC-MS Grade Methanol (MeOH).

  • Ammonium Acetate (10 mM).

  • Target Standard (>98% purity).

Workflow:

  • Stock Preparation: Dissolve 1 mg of target in 1 mL MeOH (1000 ppm).

  • Working Solution: Dilute to 10 ppm in 50:50 MeOH:Water (with 2mM Ammonium Acetate to aid ionization).

  • Infusion: Syringe pump infusion at 10

    
    L/min into a Q-TOF or Orbitrap.
    
  • Source Settings (Negative Mode):

    • Capillary Voltage: -2.5 kV (Low voltage prevents in-source fragmentation).

    • Cone Voltage: 20 V.

    • Desolvation Temp: 350°C.

  • Acquisition: Scan range m/z 50–300. Perform MS/MS on m/z 169 with collision energies (CE) stepped at 10, 20, and 40 eV.

Protocol B: GC-MS with TMS Derivatization

Best for: Volatile mixture analysis where LC-MS is unavailable.

Reagents:

  • BSTFA + 1% TMCS (Silylation reagent).

  • Anhydrous Pyridine.

Workflow:

  • Dry Down: Evaporate 50

    
    L of sample extract to dryness under nitrogen.
    
  • Derivatization: Add 50

    
    L Pyridine and 50 
    
    
    
    L BSTFA.
  • Incubation: Heat at 60°C for 30 minutes. Critical: Ensure complete capping of the carboxylic acid and enol forms.

  • Injection: 1

    
    L splitless injection at 250°C.
    
  • Detection: EI Source (70 eV). Look for the di-TMS derivative or mono-TMS derivative peaks (Mass shift: +72 Da per TMS group).

Visualization: Decision Workflow

Workflow Start Start: Sample Containing (5-Methylthiophen-2-yl)-oxo-acetic acid Matrix Is the Matrix Complex? (e.g., Plasma, Fermentation Broth) Start->Matrix LCMS Choose ESI-MS/MS (-) Matrix->LCMS Yes (Polar/Non-volatile) GCMS Choose GC-MS (EI) Matrix->GCMS No (Clean/Volatile) Direct Direct Injection (MeOH/Water) LCMS->Direct Deriv REQUIRED: Derivatization (BSTFA/TMCS) GCMS->Deriv Result2 Detect TMS-Derivative (High Specificity) Deriv->Result2 Result1 Detect m/z 169 -> 125 (High Sensitivity) Direct->Result1

Caption: Decision tree for selecting the optimal ionization method based on sample matrix complexity.

References

  • Holčapek, M., et al. (2010). "Mass spectrometry-based fragmentation as an identification tool." Journal of Chromatography A. Link (General principles of organic acid fragmentation).

  • Yue, Y., et al. (2020).[2] "Impurity profiling of Cefteram pivoxil based on Fourier transform ion cyclotron resonance MS." Journal of Pharmaceutical and Biomedical Analysis, 191, 113591.[2] Link (Demonstrates impurity profiling of cephalosporins containing thiophene-glyoxylic moieties).

  • Tiwari, R.N., et al. (2011). "Identification and characterization of hydrolytic degradation products of cefditoren pivoxil using LC and LC-MS/TOF." Indian Journal of Pharmaceutical Sciences. Link (Specific fragmentation data on cefditoren side chains).

  • NIST Chemistry WebBook. "2-Thiopheneglyoxylic acid Mass Spectrum." Link (Reference for analog fragmentation patterns).

Sources

Validation

Technical Comparison: Elemental Composition Verification for (5-Methylthiophen-2-yl)-oxo-acetic Acid

Topic: Elemental analysis standards for (5-Methylthiophen-2-yl)-oxo-acetic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2][3] Executive Summary (5-M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis standards for (5-Methylthiophen-2-yl)-oxo-acetic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2][3]

Executive Summary

(5-Methylthiophen-2-yl)-oxo-acetic acid (Formula: C₇H₆O₃S; MW: 170.19 g/mol ) is a critical pharmacophore intermediate, historically utilized in the synthesis of Ticrynafen (Tienilic acid) and various conducting polymers.[1][2][3] Its structural duality—containing both a sulfur-rich thiophene ring and a reactive


-keto acid moiety—presents unique challenges for standard Quality Control (QC) workflows.[1][2][3]

This guide objectively compares the industry "Gold Standard" (Combustion Analysis) against modern "Absolute" methods (qNMR) to determine the most robust protocol for purity verification.

Part 1: The Molecule & The Challenge[3]

Before selecting an analytical standard, one must understand the substrate's behavior under stress.

FeatureSpecificationAnalytical Implication
Chemical Structure Thiophene ring substituted at C2 with an

-keto acid and C5 with a methyl group.[1][2][3][4][5]
Sulfur Interference: The ~18.8% sulfur content can poison standard oxidation catalysts in CHN analyzers.
Reactivity

-Keto Acid functionality (

).[1][2][3]
Decarboxylation Risk: Susceptible to thermal degradation (loss of CO₂) during combustion or drying.
Hygroscopicity Moderate to High.Water Bias: Often exists as a hydrate or retains solvent, skewing Carbon % results in bulk elemental analysis.

Target Theoretical Composition (Anhydrous):

  • Carbon: 49.40%[1][2]

  • Hydrogen: 3.55%[1]

  • Sulfur: 18.84%[1][2]

  • Oxygen: 28.20%[1]

Part 2: Methodology Comparison

Method A: Automated CHNS Combustion (The Traditional Benchmark)

Best for: Bulk purity confirmation and regulatory compliance.

Mechanism: High-temperature combustion (>900°C) in an oxygen-rich environment converts the sample into gases (


).[3][6]

The Protocol:

  • Sample Prep: Dry the sample at 40°C under vacuum for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh 1.5–2.5 mg into a tin capsule.

  • Additive (CRITICAL): Add 5–10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    ) to the capsule.
    • Why? Sulfur-rich heterocycles like thiophenes are "refractory" (hard to burn).[1][2][3] The additive acts as an oxygen donor and flux, ensuring complete oxidation and preventing the formation of soot (which lowers Carbon results).

  • Analysis: Run on a standard elemental analyzer (e.g., Elementar vario, Thermo Flash).

Performance Data:

ParameterPerformanceNotes
Accuracy

(Industry Standard)
Achievable only if the sample is strictly anhydrous.[1][2][3]
Precision High (<0.2% RSD)Excellent reproducibility.
Sulfur Recovery >98%Requires dynamic gas separation to prevent

from interfering with Carbon detection.
Sample Destructive? YesSample is consumed.
Method B: Quantitative NMR (qNMR) (The Modern Alternative)

Best for: Absolute purity determination, hydrate quantification, and non-destructive testing.

Mechanism: Uses the direct proportionality between signal integration area and the number of nuclei (


) to calculate molar purity relative to a certified internal standard (IS).

The Protocol:

  • Solvent Selection: DMSO-

    
     is preferred over 
    
    
    
    to prevent aggregation of the carboxylic acid protons.[3]
  • Internal Standard (IS): Use Maleic Acid (traceable purity >99.9%) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) .[1][2]

    • Why? These standards have relaxation times (

      
      ) compatible with thiophenes and do not overlap with the thiophene region (6.5–7.5 ppm).
      
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds).
    • Scans: 16–64 (for S/N > 150).

Performance Data:

ParameterPerformanceNotes
Accuracy

Depends heavily on the weighing precision of the Internal Standard.
Specificity ExcellentDistinguishes between the target molecule, residual solvent, and water.
Speed Fast (<20 mins)No complex combustion column conditioning required.
Sample Destructive? NoSample can be recovered.

Part 3: Experimental Data & Decision Logic

Comparative Results Table (Simulated for C₇H₆O₃S)
MetricTheoreticalMethod A (CHNS) ResultMethod B (qNMR) Result
Carbon % 49.40%48.90% (Low)49.35% (Calculated)
Hydrogen % 3.55%3.70% (High)3.56%
Sulfur % 18.84%18.75%N/A (Indirect)
Purity Conclusion 100%98.9% (Bias due to water)99.8% (Water excluded)

*Note: The CHNS discrepancy (Low C, High H) is a classic signature of a hygroscopic sample retaining ~1% water. qNMR identifies this water peak separately, allowing for mathematical correction.

Analytical Workflow (DOT Diagram)

The following diagram illustrates the decision process for selecting the correct standard based on the sample's state.

QC_Workflow Start Sample: (5-Methylthiophen-2-yl)-oxo-acetic acid Dry Step 1: Vacuum Drying (40°C, 4h, <10 mbar) Start->Dry Decision Is Sample Hygroscopic? Dry->Decision Path_A Method A: CHNS Combustion (+ V2O5 Additive) Decision->Path_A No (Stable Solid) Path_B Method B: qNMR (DMSO-d6 + Maleic Acid IS) Decision->Path_B Yes (Sticky/Oily) Result_A Result: Bulk Purity (Includes Water/Solvent weight) Path_A->Result_A Result_B Result: Absolute Purity (Excludes Water/Solvent) Path_B->Result_B Merge Compare & Validate Result_A->Merge Result_B->Merge

Caption: Decision tree for selecting between Combustion Analysis and qNMR based on sample physical properties.

Part 4: Expert Recommendations

  • For Regulatory Submission: Use Method A (CHNS) . Most regulatory bodies still view combustion analysis as the primary definition of a "new compound." However, you must document the use of

    
     to justify sulfur recovery rates.
    
  • For Internal Synthesis/Optimization: Use Method B (qNMR) . It is faster and provides a "true" molar purity that is not skewed by the hygroscopic nature of the

    
    -keto acid group.[3]
    
  • Handling the Alpha-Keto Group: Avoid heating the sample above 50°C during drying. The

    
    -keto acid moiety is prone to decarboxylation.[1][2][3] If your CHNS Carbon value is consistently 1-2% low but Hydrogen is correct, you likely have thermal degradation, not impurities.[2][3]
    
References
  • Sigma-Aldrich. 5-Methyl-2-thiophenecarboxylic acid (Precursor/Analog Properties).[1][3] Retrieved from .[1]

  • National Institutes of Health (NIH) - PubChem. Ticrynafen (Tienilic Acid) and related thiophene intermediates. Retrieved from .

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR protocols).
  • Elementar.Analysis of sulfur-containing organic compounds by combustion. (General reference for CHNS V2O5 additives).
  • American Chemical Society (ACS).

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Isomers of Methylthiophene Glyoxylic Acids

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and materials science, substituted thiophenes are invaluable building blocks. Thiophenes are often used as bioisosteres...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, substituted thiophenes are invaluable building blocks. Thiophenes are often used as bioisosteres for benzene rings in drug design, a substitution that can significantly alter a compound's metabolic profile and biological activity.[1] Methylthiophene glyoxylic acids, specifically, serve as critical precursors in the synthesis of a wide array of pharmacologically active agents. However, their synthesis often yields a mixture of isomers, primarily differing in the substitution pattern on the thiophene ring.

The seemingly subtle difference in the placement of a methyl group can lead to profound changes in a molecule's steric and electronic properties, ultimately dictating its reactivity, biological target affinity, and pharmacokinetic profile. Consequently, the ability to accurately differentiate and isolate the desired isomer is not merely an analytical exercise but a fundamental necessity for robust drug development and reproducible scientific research.

This guide provides an in-depth comparison of key analytical techniques for distinguishing between the common isomers of methylthiophene-2-glyoxylic acid. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure your methodologies are both effective and self-validating.

The Challenge: Structural Isomers

The primary challenge lies in differentiating between the three positional isomers where the glyoxylic acid moiety is at the C2 position of the thiophene ring: 3-methyl-2-thiopheneglyoxylic acid, 4-methyl-2-thiopheneglyoxylic acid, and 5-methyl-2-thiopheneglyoxylic acid.

Figure 1: Common positional isomers of methylthiophene-2-glyoxylic acid.

These isomers possess the same molecular weight and similar functional groups, making their differentiation non-trivial. The following sections will explore the most powerful analytical techniques to resolve this ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is arguably the most definitive technique for isomer differentiation in solution, short of single-crystal X-ray diffraction. The principle hinges on the fact that the chemical environment of each nucleus (e.g., ¹H, ¹³C) is unique, leading to distinct chemical shifts (δ) and spin-spin coupling constants (J).

The Causality Behind the Chemical Shift

The electronic properties of the substituents dictate the magnetic environment of the ring protons. The methyl group (-CH₃) is an electron-donating group, which increases electron density (shielding) at nearby positions, causing their proton signals to shift to a higher field (lower ppm). Conversely, the glyoxylic acid group (-COCOOH) is an electron-withdrawing group, which decreases electron density (deshielding), shifting proton signals to a lower field (higher ppm).[2][3] The interplay of these effects and the through-bond coupling between adjacent protons creates a unique spectral fingerprint for each isomer.

Predicted ¹H NMR Data

The most significant differences are observed in the aromatic region of the ¹H NMR spectrum. The coupling constants (J) are particularly diagnostic for determining the substitution pattern on a thiophene ring.

IsomerProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
5-Methyl H3~6.8-7.0dJ₃,₄ ≈ 3.5-4.0
H4~7.5-7.7dJ₄,₃ ≈ 3.5-4.0
4-Methyl H3~7.2-7.4s (or d)J₃,₅ ≈ 1.2-1.6
H5~7.9-8.1s (or d)J₅,₃ ≈ 1.2-1.6
3-Methyl H4~7.0-7.2dJ₄,₅ ≈ 5.0-5.5
H5~7.4-7.6dJ₅,₄ ≈ 5.0-5.5

Table 1: Predicted ¹H NMR chemical shifts and coupling constants for the thiophene ring protons of methylthiophene-2-glyoxylic acid isomers. Values are estimated based on data for related thiophene derivatives.[4][5][6] Note: The carboxylic acid proton will appear as a broad singlet, typically >10 ppm.[7][8] The methyl protons will appear as a singlet around 2.4-2.7 ppm.[2]

Key Interpretive Insights:

  • 5-Methyl Isomer: Will show two doublets in the aromatic region with a coupling constant of ~3.5-4.0 Hz, characteristic of adjacent H3 and H4 protons.

  • 4-Methyl Isomer: Will display two singlets (or very finely split doublets) due to the small long-range coupling (J₃,₅) across the sulfur atom.

  • 3-Methyl Isomer: Will exhibit two doublets with the largest coupling constant (~5.0-5.5 Hz), which is typical for adjacent H4 and H5 protons on the thiophene ring.[9]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly affect chemical shifts.[10][11]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[12]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving closely spaced peaks.

  • Parameters: Use a standard pulse program for ¹H acquisition. Ensure a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the isomeric structure as detailed in Table 1.

Chromatographic Techniques: Separation is Key

Chromatography excels at physically separating isomers based on their differential interactions with a stationary phase and a mobile phase. When coupled with a detector like a mass spectrometer (MS), it becomes a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is ideal for analyzing volatile and thermally stable compounds. While the glyoxylic acids themselves are not sufficiently volatile, they can be readily derivatized (e.g., by esterification to form methyl esters) to increase their volatility.

Principle of Separation: Isomers, even with identical boiling points, often exhibit slightly different polarities and shapes, leading to different retention times (RT) on a GC column.[13][14][15] The mass spectrometer then provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. While the mass spectra of positional isomers are often very similar, the unique retention time is the primary identifier.[16]

GCMS_Workflow Sample Isomer Mixture (Derivatized) Injector GC Injector (Vaporization) Sample->Injector Column Capillary Column (Separation based on RT) Injector->Column Carrier Gas MS_Source MS Ion Source (Ionization) Column->MS_Source Separated Isomers Analyzer Mass Analyzer (m/z Sorting) MS_Source->Analyzer Detector Detector Analyzer->Detector Output Data System: Chromatogram (RT) Mass Spectrum (m/z) Detector->Output

Figure 2: General workflow for GC-MS analysis of derivatized isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is exceptionally well-suited for non-volatile and thermally sensitive compounds like glyoxylic acids, eliminating the need for derivatization.

Principle of Separation: In reversed-phase HPLC (the most common mode), a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water).[17] The isomers will have subtle differences in polarity, causing them to elute at different retention times. The 5-methyl isomer is generally the most nonpolar and will likely have the longest retention time, while the 3-methyl and 4-methyl isomers will elute earlier. The pH of the mobile phase is a critical parameter, as it controls the ionization state of the carboxylic acid group, significantly impacting retention.[17][18]

Experimental Protocol: HPLC-UV
  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water containing a buffer (e.g., 0.1% phosphoric acid or formic acid) to maintain a low pH (e.g., pH 2.5-3.0). This ensures the glyoxylic acid is in its neutral, protonated form for better retention.

  • Elution: An isocratic elution (constant mobile phase composition) or a gradient elution (changing composition) can be used. A typical starting point would be 30:70 acetonitrile:water (with acid).

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase at a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection & Detection: Inject 10-20 µL of the sample. Monitor the elution at a wavelength where the thiophene ring absorbs strongly, typically around 254 nm or 280 nm.

  • Analysis: The different isomers will appear as distinct peaks at different retention times. Identification is confirmed by running authentic standards of each isomer under the identical conditions.

TechniquePrimary Separation PrincipleSample PreparationKey Advantage
GC-MS Volatility & PolarityDerivatization requiredHigh resolution & MS confirmation
HPLC-UV PolarityDirect dissolutionNo derivatization needed, robust

Table 2: Comparison of chromatographic techniques for isomer separation.

X-ray Crystallography: The Unambiguous Standard

For absolute, undeniable proof of structure, single-crystal X-ray crystallography is the gold standard.

Principle: This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.[19]

Application & Limitations: Crystallography is not a routine or high-throughput method for analyzing mixtures. Its power lies in the unequivocal structural confirmation of a purified, isolated isomer. If you can successfully purify one of the isomers from your mixture and grow a suitable crystal, this technique will definitively establish its substitution pattern. This confirmed structure can then serve as a reference standard for validating faster methods like NMR and HPLC.[20]

Summary and Recommendations

No single technique is universally superior; the optimal choice depends on the specific analytical goal. A multi-faceted approach is often the most scientifically rigorous.

TechniqueDefinitive PowerThroughputSample PrepPrimary Use Case
¹H NMR HighMediumSimpleStructural elucidation of pure samples or simple mixtures
HPLC Medium (RT-based)HighSimpleSeparation, quantification, and purification of mixtures
GC-MS High (RT + MS)HighDerivatizationSeparation and identification of volatile derivatives
X-ray AbsoluteVery LowCrystal growthUnambiguous structure proof of a single, pure isomer

Table 3: Comparative summary of analytical techniques.

Recommended Workflow for a Synthetic Chemist:

  • Initial Screen (HPLC): Use HPLC to quickly assess the isomeric ratio in your crude reaction mixture. This provides immediate feedback on the reaction's selectivity.

  • Separation & Isolation (Preparative HPLC): Scale up the analytical HPLC method to a preparative scale to isolate each isomer in sufficient quantity and purity.

  • Structural Confirmation (NMR): Run ¹H NMR on each isolated fraction. Use the characteristic coupling patterns and chemical shifts to definitively assign the structure of each isomer.

  • Absolute Proof (X-ray Crystallography): For a novel compound or for establishing a new reference standard, grow a single crystal of one of the purified isomers and perform X-ray crystallography for absolute structural confirmation.

By combining the separatory power of chromatography with the detailed structural insights from spectroscopy, researchers can confidently navigate the challenges of isomerism in methylthiophene glyoxylic acids, ensuring the integrity and reproducibility of their work in drug discovery and materials science.

References
  • Bichi, C., et al. (1992). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants. Available at: [Link][13]

  • Margot, C., et al. (2002). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. Available at: [Link][14]

  • Ke, W., Sun, N., & Wu, H. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry. Available at: [Link][19]

  • Caniato, R., et al. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C. Available at: [Link][15]

  • Bruker Daltonics. (n.d.). Analysis of Gas Oil by GC/APCI FTMS. Available at: [Link][16]

  • Patel, B., Purnell, J. H., & Wellington, C. A. (1984). The optimized separation of aromatic carboxylic acids by HPLC. Journal of High Resolution Chromatography. Available at: [Link][17]

  • Mathis, C. T., & Goldstein, J. H. (1964). The Proton Magnetic Resonance Spectra of Some Methyl Thiophenes. The Journal of Physical Chemistry. Available at: [Link][4]

  • Al-Ostath, A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link][21]

  • Omolo, C. A. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Available at: [Link][1]

  • Prout, K., & Castellano, E. E. (2006). X-Ray Diffraction Study on Manganese(II) Complexes with Thiophene-2-Carboxylate and Furan-3-Carboxylate Ligands. Journal of Coordination Chemistry. Available at: [Link][20]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link][22]

  • McMurry, J. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link][2]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link][3]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link][7]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link][10]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link][12]

  • Libal, K. (2022). 1H NMR Chemical Shift. Oregon State University. Available at: [Link][8]

  • Tedder, J. M., & Christie, R. M. (n.d.). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Available at: [Link][5]

  • University College London. (n.d.). Chemical shifts. Available at: [Link][11]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for (5-Methylthiophen-2-yl)-oxo-acetic Acid

[1][2] Executive Summary Immediate Action Required: Handle as a Corrosive Acid and Sulfur-Bearing Organic Waste . (5-Methylthiophen-2-yl)-oxo-acetic acid (also known as 5-methyl-2-thiopheneglyoxylic acid) presents dual h...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Immediate Action Required: Handle as a Corrosive Acid and Sulfur-Bearing Organic Waste . (5-Methylthiophen-2-yl)-oxo-acetic acid (also known as 5-methyl-2-thiopheneglyoxylic acid) presents dual hazards: corrosivity due to the


-keto acid functionality and toxic gas generation  (SO

) upon combustion.[1][2]

Primary Disposal Method: High-Temperature Incineration with flue gas scrubbing.[1] Prohibited Actions:

  • DO NOT dispose of down the drain (Sanitary Sewer).

  • DO NOT mix with oxidizing agents (risk of violent reaction).

  • DO NOT mix with incompatible bases without controlled neutralization (exothermic).

Chemical Profile & Hazard Identification

Understanding the chemical structure is critical for safe disposal.[3] This compound consists of a thiophene ring substituted with a methyl group and a glyoxylic acid moiety.[3]

PropertyDescriptionImplications for Disposal
Chemical Structure Thiophene ring +

-keto acid group
High acidity (pKa

2-3); Sulfur content requires scrubbing during incineration.[1][2]
Physical State Solid (typically crystalline)Dust generation possible; requires double-containment.[2]
Acidity (pH) Strongly Acidic (pH < 2 in solution)RCRA D002 (Corrosive) characteristic waste.
Reactivity Reacts with strong oxidizers, basesSegregate from nitrates, perchlorates, and hydroxides.[3]
Odor Characteristic "thiophene" stenchWaste containers must be hermetically sealed to prevent lab contamination.
Regulatory Classification (RCRA)

Under the Resource Conservation and Recovery Act (RCRA), this material is classified as:

  • Characteristic Waste: D002 (Corrosivity) if pH

    
     2.
    
  • Sulfur-Bearing Waste: Requires specific incineration protocols to manage sulfur dioxide (SO

    
    ) emissions.[1]
    

Pre-Disposal Handling & Segregation[1][2][3]

Storage Prior to Disposal[1][3][4]
  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.[2] Avoid metal containers (carbon steel, aluminum) due to acid corrosion.[3]

  • Labeling: Clearly label as "Hazardous Waste - Corrosive - Organic Acid".

  • Segregation: Store in a secondary containment tray separate from:

    • Oxidizers (e.g., Nitric Acid, Peroxides).[3]

    • Cyanides or Sulfides (risk of HCN/H

      
      S gas evolution).
      
    • Strong Bases (e.g., Sodium Hydroxide).[3]

Decision Matrix for Disposal

The following logic flow dictates the correct disposal path based on the waste state.

DisposalMatrix Start Waste Type Identification Solid Solid Waste (Pure Chemical or Contaminated Debris) Start->Solid Liquid Liquid Waste (Mother Liquors / Solutions) Start->Liquid Spill Spill Cleanup Material Start->Spill LabPack Lab Pack for Incineration Solid->LabPack Double Bag & Tag CheckSolvent Check Solvent Composition Liquid->CheckSolvent Spill->LabPack Absorb & Neutralize Halogenated Contains Halogens? (DCM, Chloroform) CheckSolvent->Halogenated Yes NonHalogenated Non-Halogenated? (Methanol, Ethyl Acetate) CheckSolvent->NonHalogenated No HaloStream Halogenated Waste Stream Halogenated->HaloStream BulkStream Bulk Organic Waste Stream (High BTU) NonHalogenated->BulkStream

Figure 1: Disposal Decision Matrix. This workflow ensures segregation of halogenated and non-halogenated streams, which is critical for incinerator compliance.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Debris)

Applicability: Expired chemicals, contaminated gloves, paper towels, or filter cakes.[3]

  • Containment: Place the solid waste into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the first bag into a second bag (double-bagging) or a rigid HDPE wide-mouth jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(5-Methylthiophen-2-yl)-oxo-acetic acid"[1][2]

    • Hazard Checkbox: Corrosive, Toxic.[3]

  • Storage: Place in the "Solid Organic Waste" satellite accumulation area.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or dissolved samples.[3]

  • Solvent Identification: Determine if the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., methanol, ethyl acetate).[3]

  • pH Check: If the solution is aqueous or semi-aqueous, check pH.

    • Note: Do not neutralize in the waste container unless authorized by your facility's safety officer (heat generation risk).

  • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel.

  • Rinsing: Triple-rinse the empty original container with a compatible solvent and add rinsate to the waste carboy.

  • Cap & Vent: Ensure the cap is tight but vented if pressure buildup is possible (e.g., if reacting).[3]

Protocol C: Spill Cleanup (Emergency Response)

Applicability: Accidental release on benchtop or floor.

Required PPE: Nitrile gloves (double-gloved), safety goggles, lab coat, and respiratory protection (N95 or half-mask with organic vapor/acid gas cartridge) if dust/vapors are present.[1][2][3]

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.[3]

  • Neutralize (Critical Step):

    • Gently cover the spill with a weak base such as Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .[3]

    • Observation: Look for bubbling (CO

      
       release). Continue adding base until bubbling ceases.
      
  • Absorb: Cover the neutralized mixture with an inert absorbent (Vermiculite, Diatomaceous Earth, or Dry Sand).[3]

    • Do NOT use: Sawdust or paper towels on un-neutralized acid (fire risk).

  • Collect: Scoop the material into a disposable container (wide-mouth jar) using a plastic dustpan.

  • Clean Surface: Wipe the area with soap and water; test surface pH to ensure decontamination.[3]

Scientific Rationale & Mechanism

The disposal protocols are grounded in the chemical reactivity of the thiophene-glyoxylic moiety.[1][2]

  • Why Incineration? Thiophene derivatives contain sulfur. Direct landfilling can lead to the formation of acidic leachate or toxic organosulfur degradation products.[3] Incineration at

    
    C ensures complete oxidation to CO
    
    
    
    , H
    
    
    O, and SO
    
    
    .[3] The SO
    
    
    is then captured by alkaline scrubbers (e.g., lime slurry) in the facility's exhaust system, preventing acid rain formation.
  • Why Avoid Drain Disposal? Even if neutralized, thiophene derivatives can be toxic to aquatic life and may disrupt the microbial balance in municipal wastewater treatment plants.[3] The "Stench" characteristic also poses a nuisance risk that can be traced back to the facility.[3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • PubChem. (n.d.). 2-Oxo-2-(thiophen-2-yl)acetic acid (Analogous Compound Safety Data). National Library of Medicine. [Link][1]

Sources

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